Trametiglue
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24FIN6O5S |
|---|---|
Molecular Weight |
666.5 g/mol |
IUPAC Name |
3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-1-[3-(methylsulfamoylamino)phenyl]pyrido[4,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C25H24FIN6O5S/c1-13-21-20(22(31(3)23(13)34)29-19-10-7-14(27)11-18(19)26)24(35)33(16-8-9-16)25(36)32(21)17-6-4-5-15(12-17)30-39(37,38)28-2/h4-7,10-12,16,28-30H,8-9H2,1-3H3 |
InChI Key |
DNNMBAWCLGMMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NS(=O)(=O)NC)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Trametinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametinib, sold under the brand name Mekinist, is a highly selective, reversible, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2][3] It is an orally bioavailable small molecule that has demonstrated significant anti-cancer activity, particularly in tumors harboring activating mutations in the BRAF gene, such as melanoma, non-small cell lung cancer (NSCLC), and anaplastic thyroid cancer.[1][4] Trametinib was first approved by the FDA in 2013 for the treatment of melanoma and is often used in combination with BRAF inhibitors like dabrafenib to achieve a more potent and durable anti-tumor response by dually targeting the same signaling pathway.[1][2][5] This guide provides a detailed technical overview of Trametinib's mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the core biological pathways.
Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway
The primary mechanism of action of Trametinib is the inhibition of the RAS/RAF/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[6] This signaling cascade is crucial for regulating fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.[7][8]
In many cancers, mutations in upstream components of this pathway, such as the BRAF or RAS genes, lead to its constitutive activation.[6][8] For instance, about 50% of melanomas have activating mutations in BRAF.[4] This hyperactivation results in uncontrolled signaling through MEK and its sole downstream targets, ERK1 and ERK2, driving oncogenic cell growth and survival.[6][7]
Trametinib functions as an ATP-noncompetitive, allosteric inhibitor of both MEK1 and MEK2.[3][8] It binds to a pocket adjacent to the ATP-binding site, locking the MEK protein in an inactive conformation.[1] This prevents MEK from phosphorylating and activating ERK1 and ERK2.[4] The subsequent inhibition of ERK signaling leads to a halt in the cell cycle at the G1 phase, suppression of cell proliferation, and induction of apoptosis.[4][9]
Pharmacodynamics and Potency
Trametinib is a potent inhibitor of MEK1 and MEK2 kinase activity. Cell-free assays have demonstrated its high specificity and low nanomolar efficacy. In various preclinical models, Trametinib has shown consistent inhibition of ERK phosphorylation and suppression of tumor growth in cell lines with BRAF or RAS mutations.[3]
| Parameter | Target | Value | Notes |
| IC₅₀ | MEK1 | 0.92 nM[10] | Cell-free kinase assay. |
| IC₅₀ | MEK2 | 1.8 nM[10] | Cell-free kinase assay. |
| IC₅₀ Range | MEK1/MEK2 | 0.7 - 14.9 nM[8][9] | General reported range for kinase activity. |
| IC₅₀ (Proliferation) | BRAF V600E Melanoma Cells | 1.0 - 2.5 nM[3][8] | Inhibition of cancer cell line growth. |
Table 1: Preclinical Potency of Trametinib
Clinical Efficacy Data
Clinical trials have validated the efficacy of Trametinib, both as a monotherapy and in combination with the BRAF inhibitor dabrafenib. The combination therapy, in particular, has shown superior outcomes by providing a more complete shutdown of the MAPK pathway, which can delay the onset of resistance.[5][6]
| Study / Regimen | Indication | Metric | Value | Comparison |
| METRIC (Phase III) | BRAF V600E/K Melanoma | Median PFS | 4.8 months[3][5] | 1.5 months with chemotherapy[3][5] |
| METRIC (Phase III) | BRAF V600E/K Melanoma | Objective Response Rate | 22%[3] | 8% with chemotherapy[3] |
| Phase II Combo Trial | BRAF V600E/K Melanoma | Objective Response Rate | 76% (Dabrafenib + Trametinib)[5] | 54% with Dabrafenib monotherapy[5] |
| Phase II Combo Trial | BRAF V600E/K Melanoma | Median PFS | 9.4 months (Dabrafenib + Trametinib)[5] | 5.8 months with Dabrafenib monotherapy[5] |
| COMBI-AD (Phase III) | Adjuvant Stage III BRAF V600E/K Melanoma | Relapse Prevention | Approved as first oral regimen to prevent relapse[2] | N/A |
Table 2: Summary of Key Clinical Trial Data for Trametinib PFS: Progression-Free Survival
Experimental Protocols
Protocol 1: Cell-Free MEK1 Kinase Inhibition Assay
This protocol describes a generalized method for determining the IC₅₀ of Trametinib against recombinant MEK1 in a cell-free system.
-
Reagents and Materials:
-
Active, recombinant human MEK1 enzyme.
-
Inactive, kinase-dead recombinant human ERK2 (as substrate).
-
Trametinib stock solution (in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP solution.
-
Detection reagent (e.g., ADP-Glo™ or a phosphospecific antibody for p-ERK).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of Trametinib in DMSO, followed by a final dilution in kinase assay buffer.
-
Add a fixed concentration of MEK1 enzyme to each well of the assay plate.
-
Add the diluted Trametinib or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Add the ERK2 substrate to the wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP (often at the Kₘ for the enzyme).
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the output. If using ADP-Glo™, measure the luminescence generated from the conversion of ADP to ATP. If using an antibody-based method, perform ELISA or similar immunoassay to detect phosphorylated ERK2.
-
Plot the percent inhibition against the logarithm of Trametinib concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular ERK Phosphorylation Assay (Western Blot)
This protocol outlines a method to assess Trametinib's ability to inhibit ERK phosphorylation in intact cancer cells.[11][12]
-
Reagents and Materials:
-
Cancer cell line with an active MAPK pathway (e.g., A375 melanoma, PANC-1 pancreatic).[7]
-
Complete cell culture medium.
-
Trametinib stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and Western blot transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Trametinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 1, 24, or 48 hours).[11]
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Harvest the lysates, clarify by centrifugation, and determine the protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total ERK as a loading control.
-
Quantify band intensity to determine the reduction in p-ERK relative to total ERK at each Trametinib concentration.
-
Mechanisms of Resistance to Trametinib
Despite its efficacy, acquired resistance to Trametinib therapy is a significant clinical challenge.[2][13] Resistance mechanisms can be broadly categorized into two groups: those that reactivate the MAPK pathway and those that activate alternative, parallel signaling pathways.[14]
-
MAPK Pathway Reactivation:
-
MEK1/MEK2 Mutations: Acquired mutations in the MAP2K1 or MAP2K2 genes (encoding MEK1/2) can alter the drug-binding site, preventing Trametinib from effectively inhibiting the kinase.[15][16]
-
BRAF Amplification: Increased copy number of the mutant BRAF gene can overwhelm the inhibitory capacity of Trametinib by producing an excess of the upstream activating signal.[13][14]
-
NRAS Mutations: The acquisition of a secondary mutation in an upstream activator like NRAS can also drive MEK signaling, rendering the downstream inhibition less effective.[13][14]
-
-
Activation of Bypass Pathways:
-
PI3K/Akt Pathway Activation: Tumors can develop resistance by upregulating the PI3K/Akt/mTOR pathway, which provides an alternative route for promoting cell survival and proliferation.[14] This can occur through loss of the tumor suppressor PTEN or activating mutations in PIK3CA or AKT.[14]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs, such as EGFR or PDGFRβ, can activate both the MAPK and PI3K pathways, bypassing the single point of inhibition at MEK.[14]
-
Conclusion
Trametinib is a potent and specific inhibitor of MEK1 and MEK2, representing a key therapeutic agent in the management of cancers driven by the MAPK pathway. Its mechanism of action is well-characterized, leading to cell cycle arrest and apoptosis in susceptible tumor cells. While highly effective, particularly in combination with BRAF inhibitors, the emergence of resistance through pathway reactivation or bypass signaling remains a critical area of ongoing research. Understanding these molecular underpinnings is essential for the development of next-generation therapeutic strategies to overcome resistance and improve patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trametinib - Wikipedia [en.wikipedia.org]
- 3. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trametinib modulates cancer multidrug resistance by targeting ABCB1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 14. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Response and Resistance to Trametinib in MAP2K1-Mutant Triple-Negative Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Trametiglue: A Technical Whitepaper on the Next-Generation Interfacial MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of oncology research, with the MEK1/2 kinases representing a critical node for therapeutic intervention. While first-generation MEK inhibitors like trametinib have shown clinical utility, their efficacy is often curtailed by on-target toxicities and the development of adaptive resistance.[1][2] This has spurred the development of next-generation agents with improved pharmacological profiles. Trametiglue, a novel trametinib analog, has emerged from a deeper structural understanding of MEK regulation. It functions as a "molecular glue," uniquely stabilizing MEK in complexes with both the scaffold protein KSR and the upstream kinase RAF.[3][4] This enhanced interfacial binding translates into superior potency, durable pathway inhibition, and the potential to overcome the resistance mechanisms that limit current MEK inhibitors.[1][5] This document provides an in-depth technical overview of the rational design, mechanism of action, preclinical data, and key experimental methodologies underpinning this compound as a promising next-generation therapeutic candidate.
The Challenge of MEK Inhibition: Adaptive Resistance
The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that governs cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers.[6] MEK1 and MEK2 are dual-specificity kinases that act as a central control point in this cascade, making them attractive targets for cancer therapy.[3]
Trametinib is an FDA-approved allosteric MEK inhibitor that has demonstrated efficacy in treating BRAF-mutant melanoma and other cancers.[3][6] However, its clinical benefit can be transient due to adaptive resistance. One key mechanism involves the release of negative feedback signaling, leading to the reactivation of the pathway through active RAF kinases.[7] Trametinib's inability to effectively trap RAF kinases within an inactive complex with MEK contributes to this therapeutic escape.[7]
A breakthrough in understanding this process came from structural studies revealing that trametinib binds unexpectedly at the interface of MEK and a scaffold protein, Kinase Suppressor of Ras (KSR).[6][7] This discovery highlighted that KSR remodels the inhibitor-binding pocket on MEK, impacting drug residence time and selectivity.[1][7] While trametinib favors the KSR:MEK complex, it disrupts the RAF:MEK complex, leaving RAF free to contribute to signal reactivation.[7][8] This nuanced understanding of MEK's interaction with its binding partners provided a clear blueprint for designing a superior inhibitor.
This compound: Rational Design of a Molecular Glue
Based on the structural insights from the KSR:MEK:trametinib complex, this compound was engineered to enhance the interfacial binding properties of its parent compound, trametinib.[3][7] The goal was to create a molecule that not only binds potently to the KSR:MEK complex but also promotes the stabilization of the RAF:MEK complex, effectively "gluing" the components of the signaling cascade into an inactive state.[3][4]
This was achieved through a key chemical modification: replacing the acetamide group of trametinib with a sulfamide group.[9] This new moiety facilitates unique, space-filling contacts and water-mediated hydrogen bonds at the MEK:KSR interface, strengthening the interaction.[9] The result is a compound that acts as a true molecular glue, retaining the potent binding and long residence time of trametinib on KSR-bound MEK while gaining the ability to stabilize BRAF:MEK interactions.[4][10]
A Unique Interfacial Mechanism of Action
This compound represents a paradigm shift from conventional allosteric inhibition to interfacial stabilization. Unlike trametinib, this compound enhances the interaction between endogenous BRAF and MEK1.[10][11] This traps the upstream kinase (RAF) and its substrate (MEK) in a stable, inactive complex, preventing MEK phosphorylation and subsequent ERK activation. This dual targeting of both KSR:MEK and RAF:MEK complexes with high potency is the defining feature of this compound.[10][11] This mechanism is expected to produce a more durable and profound inhibition of the MAPK pathway, effectively countering the adaptive resistance that limits first-generation inhibitors.
Preclinical Pharmacology and Efficacy
In vitro studies have demonstrated the superior potency and selectivity of this compound compared to its predecessor.
In Vitro Potency and Selectivity
This compound exhibits high selectivity for MEK1 and MEK2 in direct binding assays.[10][11] Furthermore, it shows high selectivity in broader kinase panels, confirming its specific targeting of the intended pathway.[7][11] Its potency in inhibiting cancer cell viability is remarkable, with sub-nanomolar efficacy across various cell lines harboring KRAS and BRAF mutations.
| Cell Line | Driver Mutation | This compound IC₅₀ (nM) | Trametinib IC₅₀ (nM) |
| HCT116 | KRAS (G13D) | 0.07 | >1 |
| A375 | BRAF (V600E) | 0.07 | ~0.5 |
| A549 | KRAS (G12S) | 0.12 | >10 |
| SK-MEL-239 | NRAS (Q61R) | 0.47 | ~1 |
| Table 1: Comparative cell viability IC₅₀ values for this compound and Trametinib after 5-day incubation. Data sourced from multiple references.[5][10][11] |
Cellular Activity and Pathway Inhibition
Consistent with its mechanism, this compound demonstrates more potent and sustained inhibition of ERK phosphorylation (pERK), a key downstream biomarker of pathway activity, compared to trametinib.[5][11] In clonogenic (colony formation) assays, which measure long-term cytostatic or cytotoxic effects, this compound at a low 10 nM concentration shows significantly greater inhibition in both KRAS- and BRAF-mutant cancer cell lines than trametinib.[10][11] This durable inhibition of RAS/ERK signaling underscores its potential to achieve a more profound and lasting therapeutic effect.[5]
| Parameter | Trametinib | This compound | Reference |
| Binding Affinity (KD to KSR1:MEK1) | 63.9 ± 4.7 nM | Strong, retained potency | [7][10] |
| Drug-Target Residence Time (KSR1:MEK1) | 90.1 ± 5.2 minutes | Strong, retained residence time | [7][10] |
| RAF:MEK Complex Interaction | Disrupts | Enhances / Stabilizes | [7][10] |
| Table 2: Comparative biochemical and complex interaction properties. Note: Specific KD and residence time for this compound are stated as being retained from Trametinib, but precise values were not available in the searched literature. |
Key Experimental Methodologies
The characterization of this compound involved a suite of sophisticated biochemical, structural, and cellular assays.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of MEK in complex with KSR and the inhibitor.
-
Protocol Summary: The KSR2:MEK1:AMP-PNP complex was co-crystallized with the inhibitor (trametinib or this compound). X-ray diffraction data were collected at a synchrotron source, such as the Advanced Photon Source (APS).[3] The resulting electron density maps were used to solve the high-resolution structure of the complex, revealing the precise atomic interactions between the drug and the protein interface.[3][7]
In Vitro Binding and Kinetic Analysis
-
Objective: To quantify the binding affinity (KD) and dissociation kinetics (residence time) of the inhibitor to MEK complexes.
-
Protocol Summary: Bio-layer interferometry (BLI) is a common technique used. A biotinylated version of the drug is immobilized on streptavidin-coated biosensors.[7] These sensors are then dipped into solutions containing purified MEK1, BRAF:MEK1, or KSR:MEK1 complexes at various concentrations. The association and dissociation rates are measured in real-time to calculate KD and the off-rate (kdis), which is inversely related to residence time.[7]
Cellular Assays
-
Objective: To determine the effect of the inhibitor on cell viability, colony formation, and pathway signaling in cancer cell lines.
-
Protocol Summary:
-
Cell Viability Assay: Cancer cell lines (e.g., HCT116, A375) are seeded in 96-well plates and treated with a range of inhibitor concentrations for an extended period (e.g., 5 days).[10][11] Cell viability is then assessed using reagents like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. IC₅₀ values are calculated from the resulting dose-response curves.
-
Immunoblot Analysis: Cells are treated with the inhibitor for a specified time (e.g., 1 hour).[5][11] Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect total and phosphorylated levels of key proteins like ERK, allowing for a direct measure of pathway inhibition.
-
Clonogenic Assay: Cells are seeded at low density and treated with a fixed concentration of the inhibitor (e.g., 10 nM) for a long duration (e.g., 10 days).[10][11] The plates are then stained (e.g., with crystal violet), and the number and size of surviving colonies are quantified to assess long-term anti-proliferative effects.
-
Future Directions and Conclusion
This compound provides a compelling proof-of-concept for the rational design of interfacial molecular glues to overcome therapeutic resistance. Its unique mechanism of action, which involves trapping both KSR:MEK and RAF:MEK in inactive complexes, leads to superior potency and durable pathway inhibition in preclinical models.[5][10] Further development will involve comprehensive in vivo studies to evaluate its pharmacokinetic properties, tolerability, and anti-tumor efficacy in animal models.[2] These studies will be critical in determining its potential for clinical translation. This compound not only represents a promising new therapeutic candidate for RAS- and RAF-driven cancers but also provides a valuable chemical probe to further dissect the complex regulation of the MAPK pathway.[2] The principles underlying its design pave the way for a new generation of targeted therapies that exploit the interfaces of critical protein complexes.[1][6]
References
- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. themarkfoundation.org [themarkfoundation.org]
- 3. aps.anl.gov [aps.anl.gov]
- 4. tenovapharma.com [tenovapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 7. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
The Role of Trametiglue in Overcoming MEK Inhibitor Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Trametiglue, a novel MEK inhibitor designed to overcome the challenge of acquired resistance observed with conventional MEK inhibitors like Trametinib. By fostering a unique interfacial binding with the KSR-MEK complex, this compound offers a promising strategy to achieve durable inhibition of the RAS/ERK signaling pathway in cancer cells. This document details the mechanism of action, comparative efficacy data, and the experimental protocols utilized to evaluate this next-generation therapeutic.
Introduction: The Challenge of MEK Inhibitor Resistance
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a hallmark of many cancers.[1] MEK inhibitors, such as Trametinib, have been developed to target this pathway and have shown clinical efficacy, particularly in BRAF-mutant melanoma. However, their effectiveness is often limited by the development of adaptive resistance, frequently driven by the reactivation of the MAPK pathway through various feedback mechanisms.[1][2][3]
This compound: A Novel Approach to MEK Inhibition
This compound is an analog of Trametinib engineered to address the limitations of its predecessor.[2][4] Its innovative design enhances its interaction with the MEK1/2 kinases and their scaffold protein, Kinase Suppressor of Ras (KSR).
Mechanism of Action: Enhanced Interfacial Binding
Unlike Trametinib, which primarily binds to MEK, this compound establishes a more stable ternary complex with KSR-bound MEK.[2][4][5] This is achieved through a sulfamide moiety that generates unique contacts at the interface between MEK and KSR.[4] This enhanced interfacial binding "glues" the complex together, locking MEK in an inactive conformation and preventing its phosphorylation by upstream RAF kinases.[4][6] This mechanism is crucial for overcoming the feedback reactivation of the MAPK pathway, a common escape route for cancer cells treated with conventional MEK inhibitors.[7][8] Furthermore, this compound not only stabilizes the KSR-MEK complex but also enhances the interaction between MEK1 and endogenous BRAF, a characteristic it shares with another MEK inhibitor, Avutometinib.[9]
dot
Caption: Signaling pathway illustrating this compound's mechanism.
Quantitative Data: this compound vs. Trametinib
The superior efficacy of this compound over Trametinib has been demonstrated in various preclinical studies. The following tables summarize the key quantitative data.
Cell Viability (IC50)
This compound exhibits significantly lower IC50 values compared to Trametinib across multiple cancer cell lines, indicating greater potency in inhibiting cell viability.
| Cell Line | Cancer Type | This compound IC50 (nM) | Trametinib IC50 (nM) | Fold Improvement |
| HCT116 | Colorectal Carcinoma | 0.07[9] | ~0.5 (estimated 7-fold less potent)[4] | ~7 |
| A375 | Malignant Melanoma | 0.07[9] | Not explicitly found for direct comparison | - |
| A549 | Lung Carcinoma | 0.12[9] | Not explicitly found for direct comparison | - |
| SK-MEL-239 | Malignant Melanoma | 0.47[9] | Not explicitly found for direct comparison | - |
Note: Direct comparative IC50 values for Trametinib in A375, A549, and SK-MEL-239 under the same experimental conditions were not available in the provided search results. The fold improvement for HCT116 is based on a statement in the literature.[4]
Inhibition of Colony Formation
In clonogenic assays, which assess the long-term proliferative capacity of cancer cells, this compound demonstrates a more potent inhibition of colony formation compared to Trametinib at the same concentration.[9]
| Treatment | Cell Line | Concentration | Result |
| Trametinib | KRAS-mutant & BRAF-mutant | 10 nM | Inhibition of colony formation |
| This compound | KRAS-mutant & BRAF-mutant | 10 nM | Markedly enhanced inhibition of colony formation compared to Trametinib[4] |
Inhibition of ERK Phosphorylation (p-ERK)
Western blot analyses consistently show that this compound achieves a more profound and sustained inhibition of ERK phosphorylation (a key downstream effector of MEK) compared to Trametinib.[7]
| Treatment | Cell Lines | Concentration Range | Outcome |
| Trametinib | A549, HCT-116, A375, SK-MEL-239 | 0.4 - 50 nM | Inhibition of p-ERK |
| This compound | A549, HCT-116, A375, SK-MEL-239 | 0.4 - 50 nM | More potent inhibition of p-ERK at lower concentrations compared to Trametinib[7][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTS/MTT Assay)
dot
Caption: Workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Trametinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Western Blot for p-ERK Inhibition
dot
Caption: Workflow for a Western blot analysis.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound or Trametinib for the desired time (e.g., 1, 6, 24 hours).
-
Lysis and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize p-ERK levels to total ERK.
Clonogenic Assay
dot
Caption: Workflow for a clonogenic assay.
Protocol:
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with a fixed concentration of this compound or Trametinib (e.g., 10 nM).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the media with fresh drug-containing media every 3-4 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle-treated control.
Conclusion
This compound represents a significant advancement in the development of MEK inhibitors. Its unique mechanism of action, centered on the stabilization of the KSR-MEK complex, directly addresses the critical challenge of adaptive resistance mediated by MAPK pathway reactivation. The compelling preclinical data, demonstrating superior potency in inhibiting cell viability, colony formation, and ERK signaling compared to Trametinib, underscore the therapeutic potential of this compound. This technical guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to further investigate and potentially translate the promise of this compound into clinical applications for patients with RAS/ERK pathway-driven cancers.
References
- 1. news-medical.net [news-medical.net]
- 2. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Concurrent MEK targeted therapy prevents MAPK pathway reactivation during BRAFV600E targeted inhibition in a novel syngeneic murine glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
Trametinib's Effect on the RAS-RAF-MEK-ERK Signaling Pathway: A Technical Guide
Introduction
The RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway, often through activating mutations in genes such as BRAF and RAS, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression.[1][2][4]
Trametinib (trade name Mekinist®) is a highly selective, reversible, allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated extracellular signal-regulated kinase kinases), the penultimate kinases in the MAPK cascade.[1][2][5] By targeting MEK, trametinib effectively blocks the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling that drives oncogenesis.[5][6][7] This technical guide provides an in-depth analysis of trametinib's mechanism of action, its quantitative effects on the pathway, and detailed experimental protocols for its evaluation.
Mechanism of Action
Trametinib is a non-ATP-competitive inhibitor that binds to a unique allosteric pocket on the MEK1 and MEK2 enzymes.[8][9] This binding prevents MEK from being phosphorylated by the upstream kinase RAF and locks the enzyme in an inactive conformation.[5] This allosteric inhibition is highly specific to MEK1/2, with minimal activity against over 98 other kinases, which contributes to a more favorable off-target effect profile.[5] The primary consequence of MEK inhibition by trametinib is the prevention of ERK1/2 phosphorylation, which in turn leads to the downregulation of transcription factors and other effector proteins responsible for cell proliferation and survival.[5][6][10]
Quantitative Data on Trametinib's Efficacy
The potency and efficacy of trametinib have been quantified in numerous preclinical and clinical studies. The data below summarizes key findings, illustrating its high affinity for MEK1/2 and its potent anti-tumor activity, particularly in cancers with MAPK pathway-activating mutations.
| Parameter | Value | Cell Line / Condition | Comments | Reference |
| IC₅₀ (MEK1) | 0.7 - 2.0 nM | Purified enzyme | Half-maximal inhibitory concentration against MEK1 kinase activity. | [2][5][8][9][11] |
| IC₅₀ (MEK2) | 0.9 - 2.0 nM | Purified enzyme | Half-maximal inhibitory concentration against MEK2 kinase activity. | [5][8][9][11] |
| IC₅₀ (Cell Proliferation) | 0.3 - 0.85 nM | BRAF mutant melanoma cell lines | Demonstrates high sensitivity in cell lines with a constitutively active pathway. | [5] |
| IC₅₀ (Cell Proliferation) | 0.36 - 0.63 nM | NRAS mutant melanoma cell lines | Shows potent activity in NRAS-driven cancers. | [5] |
| p-ERK Inhibition | Undetectable at 100 nM | Various cancer cell lines | Trametinib effectively reduces phosphorylated ERK levels in a dose-dependent manner. | [12] |
| Maximum Plasma Conc. | 62.8 ng/mL (~0.1 µM) | Phase 1 Clinical Study | Achievable plasma concentrations in patients are sufficient to inhibit the target. | [6][10] |
| Progression-Free Survival (PFS) | 4.8 months | METRIC Phase III Trial (BRAF V600E/K mutant melanoma) | Significantly improved PFS compared to 1.5 months for chemotherapy. | [13] |
| Objective Response Rate (ORR) | 33% | Phase II Trial (BRAF non-V600 mutant melanoma) | Shows clinical activity in patients with less common BRAF mutations. | [14] |
Experimental Protocols
Evaluating the effect of trametinib requires specific assays to measure target engagement, pathway modulation, and cellular response. The following are detailed protocols for key experiments.
Western Blot for Phospho-ERK (p-ERK) Analysis
This protocol is used to determine the extent to which trametinib inhibits the phosphorylation of ERK, the direct substrate of MEK. A reduction in the p-ERK/total ERK ratio is a direct biomarker of trametinib's activity.
a. Cell Lysis and Protein Quantification:
-
Culture cancer cells (e.g., A375 melanoma) to 70-80% confluency.
-
Treat cells with varying concentrations of trametinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until adequate protein separation is achieved.[15][16]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[15][17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204), diluted in blocking buffer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16]
d. Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies.
-
Incubate the membrane in a stripping buffer for 15-30 minutes.[15]
-
Wash, block, and re-probe the membrane with a primary antibody for total ERK1/2.
-
Repeat the secondary antibody and detection steps. The ratio of p-ERK to total ERK signal intensity is then calculated.
Cell Viability (MTS/MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic or cytostatic effects of trametinib.
a. Cell Plating:
-
Seed cancer cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[18]
b. Compound Treatment:
-
Prepare serial dilutions of trametinib in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the various concentrations of trametinib. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[18][19]
c. MTS Reagent Addition and Incubation:
-
Prepare the MTS reagent solution according to the manufacturer's instructions.
-
Add the MTS solution to each well (e.g., 20 µL per 100 µL of medium).[20]
-
Incubate the plate for 1-4 hours at 37°C.[20] During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
d. Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.[20]
-
Subtract the background absorbance from wells containing medium only.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.
In Vitro MEK1/2 Kinase Assay
This biochemical assay directly measures the ability of trametinib to inhibit the enzymatic activity of purified MEK1 or MEK2.
a. Reaction Setup:
-
In a 96-well or 384-well plate, prepare a kinase reaction buffer (e.g., HEPES buffer containing MgCl₂ and DTT).[21][22]
-
Add varying concentrations of trametinib to the wells.
-
Add purified, active recombinant MEK1 or MEK2 enzyme to the wells and pre-incubate for approximately 30 minutes at room temperature to allow for inhibitor binding.[22]
b. Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the substrate (inactive ERK2) and ATP.[22]
-
Incubate the reaction for a set time (e.g., 1-2 hours) at room temperature or 30°C.[22]
c. Detection of ERK Phosphorylation:
-
Terminate the reaction. The method of detection can vary:
-
Luminescent ATP Detection: Add a reagent like Kinase-Glo®, which measures the amount of ATP remaining in the well. Higher kinase activity results in less ATP and a lower luminescent signal.[22]
-
Antibody-Based Detection (e.g., AlphaLISA® or HTRF®): Add detection reagents containing antibodies specific for phosphorylated ERK2. These assays generate a fluorescent or luminescent signal proportional to the amount of phosphorylated substrate.[21][23]
-
Western Blot: The reaction products can also be run on a gel and analyzed by Western blot for p-ERK as described previously.
-
d. Data Analysis:
-
Plot the signal against the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value for trametinib's direct inhibition of MEK kinase activity.[22]
Conclusion
Trametinib is a potent and highly specific inhibitor of MEK1 and MEK2, representing a successful therapeutic strategy for cancers driven by the RAS-RAF-MEK-ERK pathway. Its allosteric mechanism of action allows for effective blockade of downstream ERK signaling, leading to decreased cell proliferation and tumor growth. The quantitative data from both preclinical and clinical studies confirm its efficacy, particularly in melanomas harboring BRAF mutations. The experimental protocols detailed herein provide a framework for researchers to assess the activity of trametinib and other MEK inhibitors, from direct enzymatic inhibition to cellular and in vivo responses, facilitating further drug development and a deeper understanding of MAPK pathway-targeted therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the MEK/ERK pathway augments nab-paclitaxel-based chemotherapy effects in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. abmole.com [abmole.com]
- 12. researchgate.net [researchgate.net]
- 13. dermnetnz.org [dermnetnz.org]
- 14. Efficacy and Safety of Trametinib in Non-V600 BRAF Mutant Melanoma: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pro-Apoptotic Activity of MCL-1 Inhibitor in Trametinib-Resistant Melanoma Cells Depends on Their Phenotypes and Is Modulated by Reversible Alterations Induced by Trametinib Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 23. reactionbiology.com [reactionbiology.com]
A Molecular Glue for the MAPK Pathway: The Structural Basis of Trametiglue's Enhanced Interfacial Binding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Trametiglue, a novel derivative of the FDA-approved MEK inhibitor trametinib, represents a significant advancement in targeting the RAS-MAPK signaling pathway, a critical mediator of cell proliferation and survival that is frequently dysregulated in cancer.[1][2] Developed from key structural insights into the interaction between trametinib, MEK, and the scaffold protein Kinase Suppressor of RAS (KSR), this compound was engineered to exhibit enhanced interfacial binding, thereby overcoming adaptive resistance mechanisms that often limit the efficacy of MEK inhibitors.[1][2][3] This technical guide elucidates the structural basis for this compound's unique mechanism of action, presents quantitative data on its superior potency, and provides detailed experimental protocols for its characterization.
The Structural Rationale for this compound's Design
The development of this compound was spurred by the discovery that trametinib binds to MEK in an unexpected manner when MEK is complexed with its scaffold protein, KSR.[1][4] X-ray crystallography studies revealed that trametinib occupies not only the allosteric pocket of MEK but also extends to the interface between MEK and KSR, directly engaging the KSR pseudokinase.[3][5][6] This "interfacial binding" is unique to trametinib among several tested MEK inhibitors and is facilitated by a remodeling of MEK's allosteric pocket upon binding to KSR.[1][4]
This compound was designed to optimize these interfacial interactions.[2] A key chemical modification was the replacement of trametinib's acetamide group with a sulfamide moiety.[3][7] This substitution allows for novel, enhanced contacts with both MEK and KSR at the protein-protein interface.[3][7] Specifically, the sulfamide group of this compound:
-
Directly contacts residue M230 and the peptide backbone of R189 in MEK1.[3]
-
Facilitates a water-mediated hydrogen bond with the backbone of T876 in KSR2.[3][7]
-
Generates unique space-filling interactions at the KSR-MEK interface.[3][7]
This enhanced binding to the KSR-MEK complex is a cornerstone of this compound's design. Furthermore, unlike trametinib, which disrupts the RAF-MEK complex, this compound promotes and stabilizes the interaction between BRAF and MEK1, akin to the inhibitor avutometinib.[3][8][9] This dual targeting of both KSR-MEK and RAF-MEK complexes with high potency and selectivity is a distinguishing feature of this compound.[3][8][9]
Quantitative Analysis of this compound's Potency and Selectivity
This compound has demonstrated superior potency in inhibiting cancer cell viability compared to its parent compound, trametinib. The following tables summarize key quantitative data from in vitro studies.
| Cell Line | Cancer Type | Genotype | This compound IC₅₀ (nM)[8][9] |
| HCT116 | Colorectal Carcinoma | KRAS mutant | 0.07 |
| A375 | Malignant Melanoma | BRAF mutant | 0.07 |
| A549 | Lung Carcinoma | KRAS mutant | 0.12 |
| SK-MEL-239 | Melanoma | BRAF mutant | 0.47 |
Table 1: Cell Viability Inhibition by this compound in Various Cancer Cell Lines.
| Parameter | Observation |
| Binding Selectivity | At 1 µM, this compound demonstrates high selectivity for MEK1 and MEK2 in direct binding assays, with no direct interaction with isolated BRAF or CRAF.[3] |
| Inhibition of Upstream Kinases | In substrate phosphorylation assays, this compound inhibits both BRAF and CRAF phosphorylation of MEK1, a property shared with the inhibitor CH5126766.[3] |
| Colony Formation Inhibition | At 10 nM, this compound shows higher potency in inhibiting colony formation in KRAS- and BRAF-mutant cancer cell lines compared to trametinib.[8][9] |
| pERK Inhibition | This compound demonstrates higher potency in inhibiting the phosphorylation of ERK1/2 (pERK) compared to trametinib in various cancer cell lines.[10][11] |
Table 2: Summary of this compound's In Vitro Activity.
Signaling Pathway and Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in RAS and BRAF are common oncogenic drivers that lead to constitutive activation of this pathway. This compound's mechanism of action is centered on its potent and durable inhibition of MEK1 and MEK2, the central kinases in this cascade. By binding to the KSR-MEK and RAF-MEK complexes, this compound effectively acts as a "molecular glue," stabilizing these complexes in an inactive state and preventing the downstream phosphorylation and activation of ERK.[2][5] This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with activating mutations in the RAS-MAPK pathway.
Caption: The RAS-MAPK signaling pathway and the inhibitory action of this compound on MEK.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
This protocol outlines the steps for determining the co-crystal structure of this compound bound to the KSR2:MEK1 complex.[3]
Caption: Workflow for X-ray crystallography of the KSR2:MEK1:this compound complex.
This assay is used to determine the IC₅₀ values of this compound in various cancer cell lines.[9]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A375, A549, SK-MEL-239) in 96-well plates under low-adherence conditions.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for 5 days.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC₅₀ values from the dose-response curves. Each experiment should be conducted in technical triplicate and repeated independently at least three times.[10]
This protocol is used to assess the effect of this compound on the interaction between BRAF and MEK1.[3]
-
Cell Culture and Treatment: Culture HCT116 cells and treat them with DMSO (vehicle control), 200 nM trametinib, or 200 nM this compound for 1 hour.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-MEK1 antibody overnight at 4°C.
-
Bead Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MEK1 and BRAF.
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Conclusion
This compound represents a rationally designed, next-generation MEK inhibitor that leverages a deep structural understanding of the KSR-MEK protein-protein interface.[1][3] Its unique "molecular glue" mechanism, which enhances interfacial binding and targets both KSR- and RAF-bound MEK populations, leads to superior potency and the potential to overcome adaptive resistance.[2][3] The data and protocols presented in this guide provide a comprehensive overview of the structural basis and preclinical characterization of this compound, offering valuable insights for researchers and drug developers in the field of oncology and RAS-MAPK pathway targeted therapies.
References
- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. themarkfoundation.org [themarkfoundation.org]
- 3. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aps.anl.gov [aps.anl.gov]
- 6. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Trametinib as an Interfacial Molecular Glue for the KSR-MEK Complex: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that governs cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in components like BRAF and KRAS, is a hallmark of many cancers.[1] MEK1 and MEK2 are central kinases in this pathway, making them prime targets for therapeutic intervention. Trametinib is a highly selective, allosteric inhibitor of MEK1/2, approved for treating cancers with specific BRAF mutations.[1][2][] Initially understood as a conventional enzyme inhibitor, recent structural and functional studies have unveiled a more nuanced mechanism: trametinib functions as a molecular glue, specifically stabilizing the inactive complex between MEK and the Kinase Suppressor of RAS (KSR), a scaffold protein. This guide provides an in-depth technical overview of this discovery, detailing the underlying structural basis, quantitative binding data, key experimental protocols, and the implications for designing next-generation therapeutics like "trametiglue."
The RAS-RAF-MEK-ERK Signaling Pathway
The canonical MAPK/ERK pathway is initiated by signals from cell surface receptors, leading to the activation of the small GTPase RAS.[1] Activated RAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2.[1] MEK then phosphorylates and activates ERK, the final kinase in the cascade, which translocates to the nucleus to regulate gene expression related to cell growth and survival.[1] KSR, a pseudokinase paralog of RAF, acts as a crucial scaffold, facilitating the interaction and activation between RAF and MEK.[4][5]
Figure 1: The canonical RAS-RAF-MEK-ERK signaling cascade.
Trametinib's Dual Mechanism: Inhibition and Interfacial Gluing
Trametinib binds to an allosteric pocket on MEK, adjacent to the ATP-binding site, locking the enzyme in a catalytically inactive state.[][6] However, X-ray crystallography studies revealed that when MEK is in a complex with the scaffold protein KSR, the binding pocket for trametinib is remodeled.[6][7][8] The drug unexpectedly extends into the KSR-MEK interface, making direct contact with residues on KSR.[6][7][9] This simultaneous engagement of both proteins effectively "glues" them together, stabilizing the inactive KSR-MEK complex.
Crucially, this gluing effect is specific to the KSR-MEK complex. When MEK is bound to its activator, BRAF, the homologous interface residues in BRAF create a steric clash with trametinib, preventing the drug from binding effectively and thereby disrupting the RAF-MEK interaction.[4][6] This dual action—stabilizing the inactive KSR-MEK scaffold while disrupting the active RAF-MEK complex—underpins trametinib's unique therapeutic properties.[6][7]
Figure 2: Trametinib's differential action on RAF-MEK vs. KSR-MEK complexes.
Quantitative Data
In vitro binding studies using a biotinylated version of trametinib quantified its affinity for MEK1 in different complex states. The data clearly demonstrates a higher affinity for KSR-bound MEK compared to isolated MEK or BRAF-bound MEK, supporting the molecular glue hypothesis.
Table 1: Trametinib Binding Affinities (KD)
| Complex | Dissociation Constant (KD, nM) | Reference |
|---|---|---|
| Isolated MEK1 | 131 ± 9.4 | [6] |
| MEK1:BRAF | 217 ± 3.2 | [6] |
| KSR1:MEK1 | 63.9 ± 4.7 | [6] |
| KSR2:MEK1 | 70.4 ± 4.4 |[6] |
Building on these insights, a derivative named "this compound" was synthesized to enhance the interfacial binding.[6][7] Cell viability assays show this compound has potent activity across various cancer cell lines.
Table 2: this compound and Trametinib Cell Viability (EC50)
| Cell Line (Mutation) | Trametinib EC50 (nM) | This compound EC50 (nM) | Reference |
|---|---|---|---|
| HCT116 (KRAS G13D) | 12.0 ± 1.1 | 1.1 ± 0.1 | [8] |
| A375 (BRAF V600E) | 1.1 ± 0.2 | 0.2 ± 0.04 | [8] |
| Calu-6 (KRAS G12C) | 15.1 ± 1.8 | 1.3 ± 0.2 | [8] |
| SW620 (KRAS G12V) | 26.6 ± 2.9 | 2.0 ± 0.3 | [8] |
Data presented as mean ± s.d. from three independent experiments.
Experimental Protocols
The discovery of trametinib's molecular glue activity relied on a combination of structural biology, biochemistry, and cell biology techniques.
X-ray Crystallography of the KSR:MEK:Trametinib Complex
This protocol was essential for visualizing the drug at the protein-protein interface.
-
Protein Expression and Purification: Human KSR1/2 and MEK1 constructs are co-expressed in insect cells (e.g., Sf9) using a baculovirus system. The resulting protein complex is purified using affinity chromatography followed by size-exclusion chromatography.
-
Crystallization: The purified KSR:MEK complex is concentrated and incubated with an excess of trametinib and a non-hydrolyzable ATP analog (e.g., AMP-PNP). Crystallization conditions are screened using vapor diffusion methods.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is solved by molecular replacement using existing MEK and KSR structures as search models, and the final model is refined to yield high-resolution electron density maps that unambiguously show the position of trametinib spanning the KSR-MEK interface.[6][10]
In Vitro Binding Analysis
Biolayer interferometry (BLI) or Surface Plasmon Resonance (SPR) can be used to measure binding kinetics and affinity.
-
Ligand Preparation: A biotinylated version of trametinib is synthesized to allow for immobilization.
-
Immobilization: Streptavidin-coated biosensors are loaded with the biotinylated trametinib.
-
Association & Dissociation: The sensors are dipped into solutions containing varying concentrations of purified MEK1, KSR1:MEK1, or BRAF:MEK1 complexes to measure the association rate (kon). Subsequently, they are moved to a buffer-only solution to measure the dissociation rate (koff).
-
Data Analysis: The dissociation constant (KD) is calculated as koff/kon from the resulting sensorgrams.[6][11]
Co-immunoprecipitation (Co-IP) and Western Blotting
This cellular assay validates the differential effect of trametinib on KSR vs. RAF complexes.
-
Cell Culture and Transfection: A human cell line (e.g., HCT116) is cultured and transfected with plasmids encoding FLAG-tagged KSR1 or BRAF (wild-type or mutants).
-
Drug Treatment: Cells are treated with either DMSO (vehicle control) or a specified concentration of trametinib (e.g., 200 nM) for a short duration (e.g., 1 hour).[6]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody conjugated to magnetic or agarose beads to pull down the FLAG-tagged KSR or BRAF and any interacting proteins.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against MEK1 and the FLAG tag to detect the co-precipitated proteins. An increase in MEK1 signal in the KSR pulldown and a decrease in the BRAF pulldown upon trametinib treatment confirms the drug's differential effect.[6]
Figure 3: Experimental workflow for Co-immunoprecipitation.
From Interfacial Binder to "this compound": A New Design Strategy
The structural insights into how trametinib engages the KSR-MEK interface provided a blueprint for rational drug design.[7] The goal was to create a compound with enhanced interfacial binding to overcome adaptive resistance mechanisms that limit the efficacy of MEK inhibitors.[6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The mechanism of activation of MEK1 by B-Raf and KSR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Trametiglue: A Novel Molecular Glue for Enhanced Targeting of the RAS-RAF-MEK-ERK Pathway in Cancer
A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Next-Generation MEK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and preclinical development of Trametiglue, a novel MEK inhibitor designed to overcome resistance mechanisms that limit the efficacy of current cancer therapeutics. We will delve into the core scientific principles behind its design, its unique mechanism of action, and the key experimental data supporting its enhanced potency and potential for durable clinical responses.
Introduction: The Challenge of Targeting the RAS-MAPK Pathway
The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation, frequently driven by mutations in KRAS and BRAF genes, is a hallmark of a wide range of human cancers, including melanoma, colorectal, and pancreatic cancers.[2] Consequently, this pathway has been a major focus for the development of targeted cancer therapies.
Trametinib, an FDA-approved MEK inhibitor, has shown clinical benefit in the treatment of BRAF-mutant melanoma.[2] However, its efficacy is often limited by both intrinsic and acquired resistance mechanisms. A deeper understanding of the molecular interactions of MEK inhibitors within the cellular context is crucial for the design of more effective and durable therapies.
The Discovery of this compound: A Structure-Guided Approach
The development of this compound was born from a detailed structural and functional investigation into the mechanism of action of Trametinib.[2] Researchers at the Icahn School of Medicine at Mount Sinai made a pivotal discovery by solving the first co-crystal structures of Trametinib bound to its target, MEK, in a complex with the scaffold protein Kinase Suppressor of RAS (KSR).[1][2]
This structural analysis revealed an unexpected "interfacial binding" mode, where Trametinib engages both MEK and KSR at their interface.[1] This finding highlighted the potential to exploit this protein-protein interface to design novel inhibitors with enhanced properties.
Building on this insight, this compound was rationally designed as an analog of Trametinib.[2] A key chemical modification, the replacement of an acetamide group with a sulfamide moiety, was introduced to create a "molecular glue" that enhances the interaction between MEK and KSR.[3] This modification was also designed to trap the MEK-RAF complex, thereby addressing a key resistance mechanism.[4][5]
Mechanism of Action: A Dual-Pronged Attack on the MAPK Pathway
This compound exhibits a unique, dual mechanism of action that distinguishes it from its predecessor, Trametinib.
-
Enhanced MEK-KSR Interfacial Binding: Like Trametinib, this compound binds to the allosteric pocket of MEK. However, its sulfamide group forms additional contacts at the MEK-KSR interface, effectively "gluing" the two proteins together.[3] This enhanced stabilization of the inactive MEK-KSR complex is thought to contribute to its increased potency.
-
Trapping of the RAF-MEK Complex: A critical feature of this compound is its ability to promote and stabilize the interaction between MEK and RAF.[4][5] By trapping RAF in an inactive conformation with MEK, this compound prevents the reactivation of the MAPK pathway, a common mechanism of resistance to MEK inhibitors.[4][5]
This dual mechanism leads to a more potent and sustained inhibition of ERK phosphorylation, the downstream effector of the MAPK pathway.[6]
Quantitative Data: In Vitro Potency of this compound
The enhanced mechanism of action of this compound translates to significantly improved potency in cancer cell lines with KRAS and BRAF mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound compared to Trametinib in various cancer cell lines.
| Cell Line | Cancer Type | Mutation | This compound IC50 (nM) | Trametinib IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | KRAS G13D | 0.07 | ~0.5 | [3][7] |
| A375 | Melanoma | BRAF V600E | 0.07 | Not explicitly stated | [7][8] |
| A549 | Lung Cancer | KRAS G12S | 0.12 | Not explicitly stated | [7][8] |
| SK-MEL-239 | Melanoma | BRAF V600E | 0.47 | Not explicitly stated | [7][8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.
X-ray Crystallography of the KSR2:MEK1:this compound Complex
Objective: To determine the three-dimensional structure of this compound in complex with MEK1 and KSR2 to elucidate its binding mode.
Methodology:
-
Protein Expression and Purification: Human KSR2 and MEK1 proteins were co-expressed and purified to form a stable complex.
-
Crystallization: The purified KSR2:MEK1 complex was incubated with this compound and a non-hydrolyzable ATP analog (AMP-PNP) and crystallized using the hanging drop vapor diffusion method.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals. The structure was solved by molecular replacement using existing protein structures as a model, and the electron density map for this compound was used to determine its precise binding orientation.[3]
Cell Viability (IC50) Assays
Objective: To quantify the potency of this compound in inhibiting the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or a control compound (e.g., Trametinib, DMSO).
-
Incubation: The treated cells were incubated for a defined period (e.g., 5 days).[7][8]
-
Viability Assessment: Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo®) that quantifies ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.
Immunoblotting for Phospho-ERK
Objective: To assess the effect of this compound on the phosphorylation of ERK, a key downstream target of MEK.
Methodology:
-
Cell Treatment: Cancer cell lines were treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 1 hour).[6]
-
Cell Lysis: Cells were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK, followed by incubation with secondary antibodies conjugated to a detection enzyme.
-
Detection: The protein bands were visualized using a chemiluminescent substrate, and the band intensities were quantified to determine the relative levels of pERK.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Future Directions and Conclusion
This compound represents a significant advancement in the rational design of MEK inhibitors. Its unique "molecular glue" mechanism, which enhances the MEK-KSR interaction and traps RAF, offers a promising strategy to overcome the limitations of current therapies. The potent in vitro activity of this compound in cancer cell lines with MAPK pathway mutations provides a strong rationale for its further preclinical and clinical development.
Future studies will likely focus on evaluating the in vivo efficacy and safety profile of this compound in animal models of cancer. Furthermore, the exploration of this compound in combination with other targeted therapies could unlock new avenues for treating a broader range of cancers with dysregulated MAPK signaling. The principles underlying the design of this compound may also be applicable to the development of novel inhibitors for other challenging drug targets.
References
- 1. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]
- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Anti-Tumor Activity of Trametinib
Disclaimer: This document details preclinical data for Trametinib. The user's query for "Trametiglue" is presumed to be a misspelling of Trametinib, a well-documented MEK inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trametinib is a potent, selective, and orally bioavailable allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[3] In many human cancers, mutations in upstream proteins like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[2][3] Trametinib works by preventing the phosphorylation and activation of MEK, thereby inhibiting downstream ERK signaling and suppressing tumor cell proliferation.[2][4] This technical guide summarizes the key preclinical data demonstrating Trametinib's anti-tumor activity, details the experimental protocols used to generate this data, and visualizes the core biological pathways and experimental workflows.
Mechanism of Action: Targeting the MAPK Pathway
Trametinib exerts its anti-tumor effect by targeting the core of the Mitogen-Activated Protein Kinase (MAPK) pathway. It is not a competitive inhibitor of ATP but rather an allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site on MEK1 and MEK2.[2][5] This binding locks MEK in an inactive conformation, preventing its phosphorylation by the upstream kinase RAF.[2] Consequently, the activation of ERK1/2, the only known substrates of MEK1/2, is blocked. This blockade halts the entire downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.[6][7]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Quantitative Preclinical Data
Trametinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines and significant tumor growth inhibition in multiple in vivo xenograft models.
In Vitro Anti-Proliferative Activity
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. Trametinib shows low nanomolar IC50 values, particularly in cell lines with BRAF or RAS mutations.
| Cell Line | Cancer Type | Key Mutation(s) | Trametinib IC50 (nM) | Citation(s) |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 - 36 (range) | [6] |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.48 - 36 (range) | [6] |
| Various | Melanoma | BRAF Mutant | 0.3 - 0.85 | [2] |
| Various | Melanoma | NRAS Mutant | 0.36 - 0.63 | [2] |
| MDA-MB-231 | Breast Cancer (TNBC) | KRAS, BRAF | ~10 | [8][9] |
In Vivo Anti-Tumor Efficacy
Trametinib demonstrates significant tumor growth inhibition in various patient-derived and cell-line-derived xenograft models. Efficacy is often dose-dependent.
| Model Type | Cancer Type | Dosing Regimen | Outcome | Citation(s) |
| HT-29 Xenograft (mice) | Colorectal Cancer | Not Specified | Suppressed tumor growth | [6] |
| COLO205 Xenograft (mice) | Colorectal Cancer | Not Specified | Suppressed tumor growth | [6] |
| PDX Orthotopic (mice) | Pancreatic Cancer | 0.3 mg/kg, oral, daily | Effective inhibition of tumor growth | [7] |
| 786-0-R Xenograft (mice) | Renal Cell Carcinoma | Not Specified (alone) | Suppressed tumor growth; more effective when combined with Sunitinib | [10] |
| DO4 Xenograft (mice) | Melanoma (NRAS mut) | Not Specified | Decelerated tumor growth compared to vehicle control | [11] |
Key Experimental Protocols
The following sections detail the methodologies for representative preclinical studies that form the basis of our understanding of Trametinib's anti-tumor activity.
In Vitro Cell Proliferation Assay
This protocol describes a common method to determine the IC50 of Trametinib against a panel of cancer cell lines.
Objective: To measure the concentration of Trametinib required to inhibit cell growth by 50%.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, T47D, SKBr3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A dilution series of Trametinib is prepared. The culture medium is replaced with a medium containing various concentrations of Trametinib or a vehicle control (e.g., DMSO).[8][9]
-
Incubation: Cells are incubated with the drug for a period of 3 to 5 days.[7][9]
-
Proliferation Measurement: Cell proliferation is assessed using an appropriate method, such as the [³H]-thymidine incorporation assay.[8][9] In this assay, [³H]-thymidine is added to the wells for the final 6 hours of incubation. The amount of incorporated radioactivity, which correlates with DNA synthesis and cell proliferation, is measured using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of Trametinib in a mouse xenograft model.
Objective: To assess the ability of Trametinib, alone or in combination, to inhibit the growth of established tumors in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.[7]
-
Tumor Implantation: Human cancer cells (e.g., patient-derived pancreatic tumors or a cell line like 786-0-R) are injected subcutaneously or orthotopically into the mice.[7][10]
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable, measurable volume (e.g., 100-500 mm³).[7][10] Mice are then randomized into different treatment groups (e.g., Vehicle, Trametinib alone, Combination agent, Trametinib + Combination).
-
Drug Administration: Trametinib is administered orally, once daily, at a specified dose (e.g., 0.3 mg/kg).[7] Other drugs, if used, are administered according to their specific protocols (e.g., Lapatinib at 65 mg/kg, orally, twice daily).[7] The vehicle control group receives the drug solvent only.
-
Monitoring: Tumor volume is measured at regular intervals (e.g., every 7-10 days) using calipers or advanced imaging techniques like MRI.[7] Animal body weight and overall health are also monitored as indicators of toxicity.[12]
-
Endpoint & Analysis: The study concludes when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting for p-ERK levels).[7][11] Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy between treatment groups.
Caption: A typical experimental workflow for an in vivo xenograft study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. What is Trametinib?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Trametinib | MEK Inhibitors: R&D Systems [rndsystems.com]
- 7. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Glue Advantage: A Technical Deep Dive into the Structure-Activity Relationship of Trametiglue
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate structure-activity relationship (SAR) of trametiglue, a potent and selective MEK inhibitor. By examining its unique molecular interactions and contrasting them with its predecessor, trametinib, we illuminate the principles behind its enhanced efficacy and potential to overcome adaptive drug resistance. This document provides a comprehensive overview of the critical structural modifications, the resulting biochemical consequences, and the experimental methodologies used to elucidate these findings.
Introduction: The Evolution from Trametinib to this compound
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, and its aberrant activation is a frequent driver of oncogenesis. MEK, a central kinase in this cascade, has been a long-standing therapeutic target. Trametinib, a clinically approved MEK inhibitor, has shown efficacy in treating BRAF-mutant melanoma; however, its therapeutic window is often limited by on-target toxicities and the emergence of adaptive resistance.[1][2]
This compound was rationally designed based on structural insights into how trametinib interacts with the MEK kinase domain.[1][3] It represents a next-generation MEK inhibitor that functions as a "molecular glue," enhancing the interaction between MEK and its scaffolding protein, Kinase Suppressor of Ras (KSR).[4][5] This unique mechanism of action is key to its improved potency and its ability to combat resistance.
Structure-Activity Relationship: The Sulfamide Advantage
The defining structural difference between trametinib and this compound is the substitution of an acetamide moiety with a sulfamide group.[1] This seemingly subtle change has profound implications for the drug's interaction with the MEK-KSR complex.
Key Structural Insights:
-
Interfacial Binding: X-ray crystallography studies have revealed that trametinib binds at the interface of the MEK-KSR complex.[1][3][4][6] this compound leverages and enhances this interfacial binding.[1][3]
-
Novel Contacts: The sulfamide group of this compound establishes unique hydrogen bonds and van der Waals interactions with residues at the MEK-KSR interface. Specifically, it engages with M230 and the backbone of R189 in MEK1, and forms a water-mediated hydrogen bond with the backbone of T876 in KSR2.[1] These interactions are not observed with the acetamide group of trametinib.
-
Enhanced Potency: This enhanced interfacial binding translates to greater potency in inhibiting the RAS-MAPK pathway, as evidenced by the more potent suppression of ERK phosphorylation compared to trametinib.[2][7]
The chemical structures of trametinib and this compound are presented below for comparison.
Table 1: Chemical Structures of Trametinib and this compound
| Compound | Chemical Structure | Key Functional Group |
| Trametinib | [Image of Trametinib structure] | Acetamide |
| This compound | [Image of this compound structure] | Sulfamide |
Quantitative Analysis of Biological Activity
This compound exhibits superior potency against various cancer cell lines harboring KRAS and BRAF mutations. The following table summarizes the half-maximal inhibitory concentrations (IC50) for cell viability.
Table 2: In Vitro Cell Viability (IC50, nM)
| Cell Line | Genotype | This compound (nM) | Trametinib (nM) |
| HCT116 | KRAS G13D | 0.07 | Not explicitly stated in snippets |
| A375 | BRAF V600E | 0.07 | Not explicitly stated in snippets |
| A549 | KRAS G12S | 0.12 | Not explicitly stated in snippets |
| SK-MEL-239 | BRAF V600E | 0.47 | Not explicitly stated in snippets |
| [Data sourced from reference 4] |
Binding affinity studies have also been conducted to compare the interaction of trametinib with isolated MEK1 versus the KSR-MEK1 complex.
Table 3: Trametinib Binding Affinities (KD, nM)
| Target | KD (nM) |
| Isolated MEK1 | 131 ± 9.4 |
| MEK1:BRAF | 217 ± 3.2 |
| KSR1:MEK1 | 63.9 ± 4.7 |
| KSR2:MEK1 | 70.4 ± 4.4 |
| [Data sourced from reference 1] |
These data highlight that trametinib has a stronger affinity for MEK when it is in a complex with its scaffold protein KSR. This compound was designed to further exploit and enhance this interaction.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the MAPK/ERK signaling cascade. The diagram below illustrates the canonical pathway and the specific point of intervention by this compound.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK.
This compound's "molecular glue" mechanism involves stabilizing the inactive conformation of the MEK-KSR complex. This enhanced interfacial binding prevents the release of MEK from the scaffold and its subsequent activation by RAF.
Caption: this compound acts as a molecular glue, stabilizing the KSR-MEK complex.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the structure-activity relationship of this compound.
X-ray Crystallography
To determine the co-crystal structure of MEK inhibitors with the KSR-MEK complex, purified KSR1 or KSR2 in complex with MEK1 were crystallized with the inhibitor of interest.
-
Protein Complex Formation: Human KSR1 or KSR2 and MEK1 were co-expressed and purified.
-
Crystallization: The purified KSR:MEK1 complex was incubated with the MEK inhibitor (e.g., trametinib, this compound) and AMP-PNP. Crystals were grown using vapor diffusion.
-
Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to high resolution.[1][6] Omit maps were generated to confirm the inhibitor's binding pose.[1]
Cell Viability Assays
The potency of this compound was assessed in various cancer cell lines using a standard cell viability assay.
-
Cell Lines: HCT116, A375, A549, and SK-MEL-239 cells were used.[8]
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or trametinib for 5 days.[8]
-
Data Analysis: Cell viability was measured using a commercially available assay (e.g., CellTiter-Glo). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Immunoblotting
Immunoblotting was used to determine the effect of this compound on the phosphorylation of ERK, a downstream effector of MEK.
-
Cell Treatment: Cancer cell lines were treated with various concentrations of this compound or trametinib for a specified duration (e.g., 1 hour).[2][7]
-
Lysate Preparation: Cells were lysed, and protein concentrations were determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Detection: Membranes were incubated with secondary antibodies and visualized using a chemiluminescence detection system.
The workflow for these key experiments is depicted below.
References
- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 5. themarkfoundation.org [themarkfoundation.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols: Trametinib Cell-Based Assays for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametinib (GSK1120212) is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] As a key component of the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK pathway, MEK plays a crucial role in regulating cell proliferation, differentiation, and survival.[3][4] Dysregulation of the MAPK pathway is a frequent event in various human cancers, often driven by mutations in upstream components like BRAF and RAS.[5][6] Trametinib has been approved for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those harboring BRAF V600E or V600K mutations.[1][7]
These application notes provide detailed protocols for performing cell-based assays to evaluate the efficacy of Trametinib in cancer cell lines. The described assays are fundamental for determining the cytotoxic and cytostatic effects of the compound, as well as for elucidating its mechanism of action by analyzing the modulation of the MAPK signaling pathway.
Mechanism of Action
Trametinib is a non-competitive inhibitor of MEK1 and MEK2, binding to a unique allosteric pocket adjacent to the ATP-binding site.[5] This binding prevents MEK from being phosphorylated and activated by RAF kinases, which in turn inhibits the phosphorylation and activation of the downstream effector, extracellular signal-regulated kinase (ERK).[3][5] The inhibition of ERK signaling leads to the suppression of downstream cellular processes, including cell cycle progression and survival, ultimately resulting in decreased tumor cell proliferation and induction of apoptosis.[4]
Data Presentation: Trametinib IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes published IC50 values for Trametinib across various cancer cell lines.
| Cell Line | Cancer Type | BRAF/RAS Status | IC50 (nM) | Reference |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [2] |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [2] |
| A375 | Melanoma | BRAF V600E | Varies (time/assay dependent) | [8] |
| U87 | Glioblastoma | Wild-Type | Varies (time dependent) | [9] |
| U251 | Glioblastoma | Wild-Type | Varies (time dependent) | [9] |
| Various K-Ras mutant cell lines | Various | K-Ras Mutant | 2.2 - 174 | [2] |
| Various breast cancer cell lines | Breast Cancer | Various | Varies | [10][11] |
Experimental Protocols
Cell Viability Assay
This protocol determines the effect of Trametinib on the proliferation of cancer cells. Several methods can be employed, including MTT, MTS, and CCK-8 assays, which measure metabolic activity, or direct cell counting using Trypan Blue exclusion.
References
- 1. Trametinib - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]
Application Notes and Protocols for Clonogenic Assay with Trametiglue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametiglue is a novel and highly potent small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. As an analogue of Trametinib, this compound exhibits unprecedented potency and selectivity by targeting both KSR-MEK and RAF-MEK interfaces through unique interfacial binding interactions.[1] This dual action effectively suppresses downstream signaling, leading to cell cycle arrest and inhibition of proliferation in cancer cells with activating mutations in the BRAF and KRAS genes.[2] The MAPK/ERK pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell growth, differentiation, and survival.[3][4] Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention.[4][5] Trametinib, the parent compound of this compound, is an FDA-approved MEK1 and MEK2 inhibitor for the treatment of melanoma and other cancers with specific BRAF mutations.[3][6] this compound represents a next-generation inhibitor with enhanced activity.[2]
The clonogenic assay, or colony formation assay, is a gold-standard in vitro method to assess the long-term effects of cytotoxic agents on cell proliferation and survival.[7] This assay determines the ability of a single cell to undergo unlimited division and form a colony.[7] It is a robust tool to evaluate the efficacy of anti-cancer drugs like this compound.[8][9] These application notes provide a detailed protocol for performing a clonogenic assay to evaluate the anti-proliferative effects of this compound on cancer cell lines.
Signaling Pathway Targeted by this compound
This compound exerts its anti-cancer effects by inhibiting the MAPK/ERK signaling pathway. This pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, ultimately regulating gene expression and cellular processes. In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. This compound specifically inhibits MEK1 and MEK2, the kinases directly upstream of ERK, thereby blocking the phosphorylation and activation of ERK and inhibiting downstream signaling.[3][4][5]
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
Cancer cell line of interest (e.g., HCT116, A375, A549)[2]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CAS No: 2666940-97-0)[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 12-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Methods
1. Cell Preparation and Seeding: a. Culture cells in complete medium to approximately 70-80% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Seed the cells into 6-well or 12-well plates at a predetermined optimal density. The seeding density should be low enough to allow for the formation of distinct colonies from single cells and may range from 200 to 1000 cells per well, depending on the cell line's proliferation rate and plating efficiency.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C. b. On the day of the experiment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 100 nM) to determine the IC50 value.[2][9] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. c. Allow the cells to adhere for 24 hours after seeding. d. Aspirate the medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
3. Incubation and Colony Formation: a. Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days.[8] The incubation period should be sufficient for visible colonies (defined as a cluster of at least 50 cells) to form in the control wells.[7] b. Monitor the plates periodically for colony growth. If the medium becomes acidic (yellow), it may be carefully replaced with fresh medium containing the respective treatments.
4. Staining and Quantification: a. After the incubation period, aspirate the medium from the wells. b. Gently wash the wells twice with PBS to remove any remaining medium and dead cells. c. Fix the colonies by adding 1 mL of methanol to each well and incubating for 10-15 minutes at room temperature. d. Aspirate the methanol and add 1 mL of 0.5% crystal violet solution to each well. e. Incubate for 20-30 minutes at room temperature, ensuring the colonies are completely covered with the stain. f. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible. g. Allow the plates to air dry completely. h. Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[7] Counting can be done manually using a microscope or by imaging the plates and using software for automated colony counting.
5. Data Analysis: a. Plating Efficiency (PE): Calculate the plating efficiency of the control cells. PE = (Number of colonies in control wells / Number of cells seeded) x 100% b. Surviving Fraction (SF): Calculate the surviving fraction for each treatment concentration. SF = (Number of colonies in treated wells / (Number of cells seeded x PE)) x 100% c. Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.
Data Presentation
Quantitative data from the clonogenic assay should be summarized in a clear and structured format for easy comparison. Below are example tables for presenting the results.
Table 1: Plating Efficiency of Control Cells
| Cell Line | Number of Cells Seeded | Average Number of Colonies (Control) | Plating Efficiency (%) |
| HCT116 | 500 | 150 | 30.0 |
| A375 | 800 | 200 | 25.0 |
| A549 | 1000 | 180 | 18.0 |
Table 2: Dose-Response of this compound on Colony Formation
| This compound (nM) | HCT116 Surviving Fraction (%) | A375 Surviving Fraction (%) | A549 Surviving Fraction (%) |
| 0 (Control) | 100.0 | 100.0 | 100.0 |
| 0.1 | 95.2 | 98.1 | 96.5 |
| 1 | 75.6 | 82.3 | 80.1 |
| 10 | 48.9 | 55.7 | 51.2 |
| 50 | 15.3 | 20.1 | 18.4 |
| 100 | 5.1 | 8.9 | 6.7 |
Table 3: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (nM) |
| HCT116 | 9.8 |
| A375 | 12.5 |
| A549 | 11.2 |
Logical Relationship of Experimental Design
The experimental design for a clonogenic assay with this compound follows a logical progression from establishing baseline cell growth characteristics to determining the dose-dependent inhibitory effect of the compound.
References
- 1. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
- 2. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 6. Trametinib - Wikipedia [en.wikipedia.org]
- 7. Clonogenic assay of cells in vitro [pubmed.ncbi.nlm.nih.gov]
- 8. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Trametinib Drug Combination Screening in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametinib is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway, which is frequently hyperactivated in various human cancers, driving uncontrolled cell proliferation and survival.[3][4] While trametinib monotherapy has shown efficacy, particularly in BRAF-mutant melanomas, acquired resistance often limits its long-term clinical benefit.[5][6]
This has led to a strong rationale for exploring trametinib in combination with other targeted agents to enhance anti-tumor activity, delay or overcome resistance, and improve patient outcomes.[2][7] Preclinical screening in relevant cancer models is a critical first step in identifying synergistic drug combinations for further clinical investigation. These application notes provide detailed protocols and workflows for performing trametinib combination screening in preclinical settings.
Mechanism of Action: Targeting the MAPK Pathway
The MAPK pathway is a critical signal transduction cascade that relays extracellular signals to the cell nucleus, regulating processes like cell growth, differentiation, and survival.[3] In many cancers, mutations in upstream components like RAS or BRAF lead to constitutive activation of this pathway.[3][5] Trametinib inhibits MEK1/2, preventing the phosphorylation and activation of ERK1/2, the final kinase in the cascade, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[4] Combining trametinib with a BRAF inhibitor like dabrafenib provides a vertical blockade of the pathway at two different points, leading to more profound and durable inhibition.[7][8]
References
- 1. What is Trametinib?_Chemicalbook [chemicalbook.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
Determining the Optimal Concentration of Trametiglue for In Vitro Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trametiglue is a novel molecular glue that enhances the inhibitory activity of the MEK inhibitor trametinib.[1][2][3] It functions by promoting the interfacial binding of trametinib to the KSR-MEK protein complex, leading to a more potent and durable inhibition of the RAS/ERK signaling pathway.[1][2][4] This unique mechanism of action allows this compound to overcome some of the adaptive resistance mechanisms that limit the efficacy of traditional MEK inhibitors.[1][2][4] These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro studies, focusing on cell viability and target engagement assays.
Mechanism of Action and Signaling Pathway
This compound itself is an analogue of trametinib.[4][5] Its primary mechanism is to stabilize the interaction between trametinib and the kinase suppressor of RAS (KSR) and MEK proteins.[1][2][4] This "molecular glue" effect enhances the binding affinity and residence time of trametinib at the allosteric pocket of MEK, a key kinase in the RAS/ERK pathway.[2][4] The RAS/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] By potently inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK, leading to cell growth inhibition and apoptosis in cancer cells with activating mutations in the RAS/ERK pathway.[4][7]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The optimal concentration of this compound is cell line-dependent. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines after a 5-day incubation period.[5]
| Cell Line | Cancer Type | KRAS/BRAF Mutation | This compound IC50 (nM) |
| HCT116 | Colorectal Carcinoma | KRAS (G13D) | 0.07 |
| A375 | Malignant Melanoma | BRAF (V600E) | 0.07 |
| A549 | Lung Carcinoma | KRAS (G12S) | 0.12 |
| SK-MEL-239 | Malignant Melanoma | BRAF (V600E) | 0.47 |
Experimental Protocols
To determine the optimal concentration of this compound in your specific cell line of interest, it is recommended to perform a dose-response experiment using a cell viability assay and to confirm target engagement by assessing the phosphorylation of ERK via Western Blot.
Cell Viability Assay (Resazurin-Based)
This protocol describes a method to determine the cytotoxic effects of this compound on cultured cells using a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final desired concentrations (e.g., a range from 0.01 nM to 1000 nM). Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental question (e.g., 72 hours to 5 days) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL resazurin solution in PBS and filter-sterilize.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader (Ex/Em: ~560/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all other values.
-
Normalize the fluorescence values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot for pERK Inhibition
This protocol is for assessing the inhibition of ERK phosphorylation, a direct downstream target of MEK, upon this compound treatment. A reduction in the pERK/total ERK ratio indicates effective target engagement.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pERK1/2 and anti-total ERK1/2, typically at 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically at 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and determine the pERK/total ERK ratio for each treatment condition.
-
Conclusion
The provided protocols offer a comprehensive framework for determining the optimal in vitro concentration of this compound. By combining cell viability assays with target engagement studies, researchers can confidently establish the effective dose range for their specific experimental models. The unique molecular glue mechanism of this compound underscores the importance of careful dose-response characterization to fully harness its therapeutic potential in preclinical research.
References
- 1. themarkfoundation.org [themarkfoundation.org]
- 2. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 4. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
- 6. Related Videos - Structural basis for the action of the drug trametinib at KSR-bound MEK [visualize.jove.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Assessing the Effect of Trametinib on Cell Viability
Note: The compound "Trametiglue" was not found in scientific literature. It is highly probable that this is a typographical error for Trametinib , a well-documented MEK inhibitor. These application notes and protocols are based on Trametinib.
1. Introduction
Trametinib is a highly specific, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] MEK enzymes are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[3][4][5] In many cancers, mutations in genes like BRAF or RAS lead to the hyperactivation of the MAPK/ERK pathway, promoting uncontrolled cell growth.[5][6] By inhibiting MEK1/2, Trametinib blocks downstream signaling, leading to decreased cell proliferation and the induction of apoptosis, making it an effective anti-cancer agent, particularly in BRAF V600 mutation-positive melanoma.[1][6][7]
Assessing the effect of Trametinib on cell viability is a critical step in preclinical drug development and cancer research. This involves quantifying the extent to which the drug reduces the number of living cells in a cancer cell population. Various assays are employed to measure different indicators of cell health, including metabolic activity, ATP content, and plasma membrane integrity.
2. Mechanism of Action of Trametinib
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus, ultimately regulating gene expression related to cell growth and survival.[3][4][8] Trametinib exerts its effect by binding to and inhibiting MEK1 and MEK2. This prevents the phosphorylation and activation of ERK1/2, the subsequent translocation of pERK to the nucleus, and the activation of transcription factors that drive cell proliferation. The inhibition of this pathway by Trametinib can lead to cell cycle arrest and apoptosis.[9]
Caption: MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
3. Experimental Workflow for Cell Viability Assessment
A typical workflow for assessing the impact of Trametinib on cell viability involves several key steps, from cell culture preparation to data analysis. This systematic approach ensures reproducibility and accurate quantification of the drug's effect.
Caption: General experimental workflow for a cell viability assay.
Protocols for Key Experiments
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.[12]
Materials:
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light.[10]
-
Cell culture medium (serum-free for the final step).[11]
-
Solubilization solution (e.g., 100 µL of SDS-HCl solution or acidified isopropanol).[12][13]
-
96-well plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[10]
-
Treatment: Prepare serial dilutions of Trametinib in culture medium. Remove the old medium from the wells and add 100 µL of the Trametinib dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[15][16][17] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[15]
Materials:
-
CellTiter-Glo® Reagent (Promega).
-
Opaque-walled 96-well plates (compatible with a luminometer).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates.
-
Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[16][18]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18]
-
Measurement: Record the luminescence using a luminometer.
Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine (PS), which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[19] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.
Materials:
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) solution.
-
1X Annexin-binding buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Trametinib for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and resuspending the pellet.[20]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[20][21]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[21]
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison between different concentrations and time points.
Table 1: Effect of Trametinib on Cell Viability (MTT Assay)
| Trametinib Conc. (nM) | Absorbance at 590 nm (Mean ± SD) | % Viability vs. Control |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.12 ± 0.06 | 89.6% |
| 10 | 0.88 ± 0.05 | 70.4% |
| 50 | 0.63 ± 0.04 | 50.4% |
| 100 | 0.45 ± 0.03 | 36.0% |
| 500 | 0.21 ± 0.02 | 16.8% |
Table 2: Apoptosis Analysis by Annexin V/PI Staining after 48h Treatment
| Trametinib Conc. (nM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
|---|---|---|---|
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 50 | 55.8 ± 3.5 | 28.7 ± 2.8 | 15.5 ± 1.9 |
| 100 | 38.1 ± 2.9 | 42.6 ± 3.1 | 19.3 ± 2.2 |
Data are representational and should be generated from triplicate experiments.
From this data, an IC50 value (the concentration of drug that inhibits cell growth by 50%) can be calculated using non-linear regression analysis.
Choosing the Right Assay
The choice of assay depends on the specific research question. For high-throughput screening of dose-response, metabolic assays like MTT or ATP-based assays are suitable. To understand the mechanism of cell death (apoptosis vs. necrosis), Annexin V/PI staining is the preferred method.
Caption: Logic diagram for selecting an appropriate cell viability assay.
References
- 1. What is Trametinib?_Chemicalbook [chemicalbook.com]
- 2. Trametinib - Wikipedia [en.wikipedia.org]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 16. ch.promega.com [ch.promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. kumc.edu [kumc.edu]
Application Notes and Protocols for Trametinib in Patient-Derived Organoid and Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametinib, a highly selective and potent allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, is a key therapeutic agent in precision oncology.[1][2][3] By targeting the MAPK/ERK signaling pathway, Trametinib effectively curtails cell proliferation and survival, particularly in cancers harboring BRAF mutations.[1][4] Patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) have emerged as critical preclinical models that faithfully recapitulate the genetic and phenotypic heterogeneity of individual patient tumors. The application of Trametinib in these models provides a powerful platform for predicting patient-specific responses, investigating mechanisms of resistance, and developing novel combination therapies.
These application notes provide a comprehensive overview and detailed protocols for the utilization of Trametinib in PDO and PDX models, enabling researchers to assess its therapeutic efficacy and elucidate its mechanism of action in a patient-relevant context.
Signaling Pathway of Trametinib Action
Trametinib inhibits the phosphorylation of ERK1/2 by MEK1/2, thereby blocking a critical downstream step in the RAS/RAF/MEK/ERK signaling cascade. This pathway, when constitutively activated by mutations in genes such as BRAF or RAS, drives uncontrolled cell growth and proliferation.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
Quantitative Data Presentation
The following tables summarize the efficacy of Trametinib as a single agent and in combination therapies across various patient-derived models.
Table 1: In Vitro Efficacy of Trametinib in Patient-Derived Organoids (PDOs)
| Cancer Type | Genetic Alteration | Trametinib IC50 (µM) | Combination Therapy | Combination IC50 (µM) | Reference |
| Bladder Cancer | Not Specified | ~0.03 | Verteporfin (YAP inhibitor) | Not Reported | --INVALID-LINK-- |
| Colorectal Cancer | Not Specified | Variable | Not Specified | Not Reported | [5] |
| Lung Adenocarcinoma | BRAF G464A | >1 | Dabrafenib (100 nmol/L) | <0.01 | [6] |
Table 2: In Vivo Efficacy of Trametinib in Patient-Derived Xenografts (PDXs)
| Cancer Type | Genetic Alteration | Trametinib Dose | Treatment Duration | Tumor Growth Inhibition (%) | Combination Therapy | Tumor Growth Inhibition (Combination) (%) | Reference |
| Pancreatic Cancer | KRAS Mutant | Not Specified | Not Specified | Significant | Lapatinib (EGFR/HER2 inhibitor) | Significantly enhanced vs. Trametinib alone | [1][2][4] |
| Head and Neck Squamous Cell Carcinoma | Not Specified | Not Specified | Not Specified | 72 | Glesatinib (AXL/MET/VEGFR inhibitor) | 92 | [3] |
| Biliary Tract Cancer | BRAF V600E | Not Specified | 21 days | Partial Response | Dabrafenib | Not Reported | [7] |
| Juvenile Myelomonocytic Leukemia | Not Specified | Not Specified | Not Specified | Increased Median Survival | Not Applicable | Not Applicable | [8] |
| Melanoma | NRAS Mutant | 0.3 mg/kg, twice daily | 5 days/week | Significant | Not Applicable | Not Applicable | --INVALID-LINK-- |
| Rhabdomyosarcoma (FN-RMS) | RAS Mutant | 3 mg/kg, daily | 6 days | Significant | Ganitumab (IGF1R inhibitor) | More efficacious than single agents | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for utilizing Trametinib in PDO and PDX models are provided below. These protocols are generalized and may require optimization based on the specific tumor type and experimental goals.
Patient-Derived Organoid (PDO) Drug Sensitivity Assay
This protocol outlines the key steps for establishing PDO cultures and assessing their sensitivity to Trametinib.
Caption: Experimental workflow for Trametinib testing in patient-derived organoids.
Protocol:
-
Organoid Establishment:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (~1-2 mm³).
-
Perform enzymatic digestion using a cocktail of enzymes such as collagenase, dispase, and DNase I. The specific enzymes and incubation times will vary depending on the tissue type.
-
Filter the cell suspension to remove undigested tissue and debris.
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel) and plate as droplets in a culture plate.
-
After polymerization of the matrix, add organoid culture medium. The composition of the medium is tissue-specific and typically contains various growth factors and inhibitors to support organoid growth.
-
-
Organoid Culture and Expansion:
-
Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
-
Refresh the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in a fresh matrix.
-
-
Drug Sensitivity and Resistance Assay:
-
Dissociate established organoids into small fragments or single cells.
-
Seed the organoids in a 384-well plate format.
-
Prepare a serial dilution of Trametinib in the appropriate culture medium.
-
Treat the organoids with a range of Trametinib concentrations for a defined period (e.g., 72-120 hours). Include a vehicle control (e.g., DMSO).
-
Assess cell viability using a luminescence-based assay such as CellTiter-Glo, which measures ATP levels.
-
Normalize the viability data to the vehicle-treated control and plot a dose-response curve.
-
Calculate the half-maximal inhibitory concentration (IC50) value to quantify the drug's potency.
-
Patient-Derived Xenograft (PDX) Efficacy Study
This protocol details the procedure for establishing PDX models and evaluating the in vivo efficacy of Trametinib.
Caption: Experimental workflow for a Trametinib efficacy study in a PDX model.
Protocol:
-
PDX Model Establishment:
-
Implant fresh, sterile patient tumor fragments (typically 2-3 mm³) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice).
-
Monitor the mice for tumor engraftment and growth. This can take several weeks to months.
-
Once the initial tumor (P0) reaches a specified size (e.g., 1000-1500 mm³), harvest it and passage it into a new cohort of mice (P1) for expansion. Subsequent passages (P2, P3, etc.) can be performed to generate a sufficient number of mice for the efficacy study.
-
-
In Vivo Efficacy Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare Trametinib for administration. For oral gavage, it can be formulated in a vehicle such as 0.5% hydroxypropylmethylcellulose (HPMC) and 0.2% Tween 80 in water.
-
Administer Trametinib at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in formalin for histological and immunohistochemical (IHC) analysis (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Snap-freeze another portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting to assess ERK phosphorylation, RNA sequencing, or proteomic analysis).
-
Analyze the data to determine the anti-tumor efficacy of Trametinib, often expressed as tumor growth inhibition (TGI).
-
Biomarker Analysis
The analysis of biomarkers in PDO and PDX models treated with Trametinib is crucial for understanding its mechanism of action and identifying potential markers of response and resistance.
Key Biomarkers to Assess:
-
Phospho-ERK (p-ERK): As the direct downstream target of MEK, a reduction in p-ERK levels is a key pharmacodynamic marker of Trametinib activity. This can be assessed by IHC or Western blotting.
-
Ki-67: A marker of cell proliferation. A decrease in Ki-67 staining indicates a cytostatic effect of the drug.
-
Cleaved Caspase-3: A marker of apoptosis. An increase in cleaved caspase-3 suggests the induction of programmed cell death.
-
Gene Expression Signatures: RNA sequencing can be employed to identify changes in gene expression profiles associated with Trametinib treatment and to uncover potential resistance pathways.
Conclusion
The use of Trametinib in patient-derived organoid and xenograft models offers a highly relevant and predictive platform for preclinical cancer research. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize these models to investigate the efficacy of Trametinib, explore novel combination strategies, and ultimately contribute to the advancement of personalized cancer therapy.
References
- 1. Inhibition of the growth of patient-derived pancreatic cancer xenografts with the MEK inhibitor trametinib is augmented by combined treatment with the epidermal growth factor receptor/HER2 inhibitor lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-throughput drug screening of patient-derived organoids from colorectal peritoneal metastases to direct personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Clinical Responses to Targeted Therapies by Patient-Derived Organoids of Advanced Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Therapeutic efficacy of RAS inhibitor trametinib using a juvenile myelomonocytic leukemia patient-derived xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trametiglue Treatment in HCT116, A375, and A549 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametiglue, an analog of the MEK inhibitor Trametinib, demonstrates high potency and selectivity in targeting the MAPK/ERK signaling pathway. It uniquely engages both the KSR-MEK and RAF-MEK complexes, offering a potential advantage in overcoming adaptive resistance mechanisms observed with other MEK inhibitors.[1][2][3] These application notes provide a comprehensive overview of the effects of this compound on three distinct cancer cell lines: HCT116 (colorectal carcinoma), A375 (melanoma), and A549 (lung carcinoma). The provided protocols offer detailed methodologies for key in vitro experiments to assess the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2.[3][4] By binding to the MEK enzymes, it prevents their activation by upstream kinases such as RAF. This, in turn, blocks the phosphorylation and activation of ERK1/2, a critical downstream effector in the MAPK pathway.[4] The inhibition of ERK signaling leads to the modulation of various cellular processes, including proliferation, survival, and differentiation. Notably, this compound enhances the interaction between BRAF and MEK1, a characteristic that distinguishes it from its parent compound, Trametinib.[1][2]
Data Presentation
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) values of this compound were determined in HCT116, A375, and A549 cell lines following a 5-day incubation period.[1][4]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.07[1][4] |
| A375 | Melanoma | 0.07[1][4] |
| A549 | Lung Carcinoma | 0.12[1][4] |
Western Blot Analysis of pERK
To confirm the on-target activity of this compound, the phosphorylation of ERK (pERK) was assessed by Western blot after a 1-hour treatment.[4]
| Cell Line | This compound Concentration Range (nM) | Incubation Time | Outcome |
| HCT116 | 0.4 - 50 | 1 hour | Inhibition of pERK expression[4] |
| A375 | 0.4 - 50 | 1 hour | Inhibition of pERK expression[4] |
| A549 | 0.4 - 50 | 1 hour | Inhibition of pERK expression[4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the MAPK/ERK signaling pathway.
References
Application Note: Long-Term Trametinib Treatment for the Generation and Analysis of Resistant Cancer Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers, including melanoma with BRAF mutations, making Trametinib an effective targeted therapy.[3] However, a significant clinical challenge is the development of acquired resistance, which often emerges after an initial period of response.[3][4] Understanding the mechanisms of resistance is crucial for developing next-generation therapeutic strategies. This application note provides detailed protocols for establishing Trametinib-resistant cancer cell lines through long-term, dose-escalating treatment and for characterizing the resultant resistant phenotypes.
Core Concepts of Trametinib Resistance
Acquired resistance to Trametinib and other MAPK pathway inhibitors is a complex process involving various genetic and non-genetic alterations.[5] These changes typically lead to the reactivation of the MAPK pathway or the activation of alternative, parallel signaling cascades that promote cell survival and proliferation despite the presence of the drug.[1][3]
Common mechanisms of resistance include:
-
Reactivation of the MAPK Pathway: This can occur through secondary mutations in genes such as NRAS or MEK (MAP2K1/MAP2K2), or through amplification of BRAF.[1][3][6]
-
Activation of Bypass Pathways: The PI3K/AKT/mTOR pathway is a common escape route.[1][7] Upregulation of receptor tyrosine kinases (RTKs) like EGFR, PDGFRβ, and IGF1R can also drive resistance by activating PI3K/AKT or other pro-survival signals.[3][4]
-
Phenotypic Plasticity: Cancer cells can undergo transcriptional reprogramming, leading to changes in cell state, such as epithelial-to-mesenchymal transition (EMT) or adopting a more stem-like phenotype, which contributes to drug tolerance.[4][5]
Data Summary: Trametinib Resistance Models
The generation of Trametinib-resistant cell lines is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental, drug-sensitive cell line. The following tables summarize typical quantitative data observed in such studies.
Table 1: Representative IC50 Values in Trametinib-Sensitive vs. Resistant Cell Lines
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Reference |
| A375 | Melanoma | ~1.0 - 2.5 | >1000 | >400-1000x | [8][9] |
| H358 | Lung Adenocarcinoma | Not Specified | >10,000 | Not Specified | [10] |
| D04 | Melanoma (NRAS mut) | ~5 (GI50) | Maintained in 5nM | - | [7] |
| MM415 | Melanoma (NRAS mut) | ~55 (GI50) | Maintained in 55nM | - | [7] |
Table 2: Common Molecular Alterations in Trametinib-Resistant Cells
| Alteration Type | Specific Example | Pathway Affected | Consequence | Reference |
| Secondary Mutation | MEK2 (Q60P) | MAPK/ERK | Prevents Trametinib binding, restores ERK activity | [6] |
| Gene Amplification | BRAF V600E | MAPK/ERK | Overcomes MEK inhibition through mass action | [3][6] |
| Pathway Activation | Increased p-AKT / p-S6 | PI3K/AKT/mTOR | Bypasses MEK blockade to promote survival | [1][7] |
| Protein Upregulation | EGFR, c-Kit | RTK Signaling | Activates MAPK and/or PI3K/AKT pathways | [4][11] |
| Phenotype Switching | Decreased MITF, Inc. NGFR | Differentiation State | Shift to a de-differentiated, drug-tolerant state | [5][12] |
Experimental Protocols
Protocol 1: Generation of Trametinib-Resistant Cell Lines
This protocol describes a general method for inducing Trametinib resistance in a cancer cell line of interest using a continuous, dose-escalation approach.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium and supplements
-
Trametinib (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks, plates, and standard incubation equipment
-
Hemocytometer or automated cell counter
Methodology:
-
Determine Initial IC50:
-
Plate the parental cells at a suitable density in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of Trametinib (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Perform a cell viability assay (e.g., CellTiter-Glo®, MTT) to determine the IC50 value of the parental line.
-
-
Initiate Long-Term Treatment:
-
Dose Escalation:
-
When the cells resume a stable proliferation rate (typically after 2-4 weeks), increase the Trametinib concentration by approximately 2-fold.
-
Observe the culture closely. A period of slowed growth or increased cell death is expected.
-
Allow the surviving cells to repopulate the flask.
-
Repeat this dose-escalation step incrementally over a period of 3-6 months.[12][13] The final concentration should be significantly higher than the initial IC50 (e.g., 500 nM to 1 µM).[10][13]
-
-
Establishment and Maintenance of Resistant Line:
-
Once the cells are proliferating steadily in a high concentration of Trametinib (e.g., 1 µM), they can be considered a resistant population.[10]
-
Expand the resistant cell population and cryopreserve stocks.
-
Continuously maintain the resistant cell line in medium containing the final Trametinib concentration to preserve the resistant phenotype.[7]
-
-
Validation of Resistance:
-
Perform a cell viability assay on the parental and resistant cell lines side-by-side to determine the new IC50 of the resistant line.
-
Calculate the fold-change in IC50 to quantify the degree of resistance.
-
Protocol 2: Analysis of Signaling Pathway Activation by Western Blot
This protocol is used to assess the activation state of key signaling pathways (MAPK/ERK and PI3K/AKT) in parental versus resistant cells.
Materials:
-
Parental and Trametinib-resistant cell lysates
-
Protein quantitation assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Protein Extraction and Quantitation:
-
Lyse parental and resistant cells (grown with and without Trametinib for a short period) using RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
Analyze band intensities to compare the ratio of phosphorylated to total protein between parental and resistant lines. Use a loading control like GAPDH to ensure equal loading.
-
Visualizations: Pathways and Workflows
Caption: The MAPK/ERK signaling pathway and the point of inhibition by Trametinib.
Caption: Key mechanisms of resistance to Trametinib therapy.
Caption: Workflow for generating and characterizing Trametinib-resistant cells.
References
- 1. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dissecting Mechanisms of Melanoma Resistance to BRAF and MEK Inhibitors Revealed Genetic and Non-Genetic Patient- and Drug-Specific Alterations and Remarkable Phenotypic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. delivery-files.atcc.org [delivery-files.atcc.org]
- 10. MEK inhibitor resistance in lung adenocarcinoma is associated with addiction to sustained ERK suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trametinib-Resistant Melanoma Cells Displaying MITFhigh/NGFRlow/IL-8low Phenotype Are Highly Responsive to Alternating Periods of Drug Withdrawal and Drug Rechallenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.2. Generation of Trametinib- and Dabrafenib-Resistant (TDR) Cell Lines [bio-protocol.org]
Application Notes and Protocols: Utilizing Immunoprecipitation to Elucidate the Effects of Trametiglue on Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametiglue is a potent and selective inhibitor of the MAPK/ERK kinase (MEK) that functions as a "molecular glue," stabilizing the interaction between MEK and its scaffolding proteins, Kinase Suppressor of Ras (KSR) and RAF kinases.[1][2] Unlike its predecessor Trametinib, which can disrupt the RAF-MEK complex, this compound enhances the association between BRAF and MEK1.[1][2] This unique mechanism of action, termed interfacial binding, offers a promising strategy to overcome adaptive resistance to MEK inhibitors.[1][3][4]
Co-immunoprecipitation (Co-IP) is an invaluable technique for investigating protein-protein interactions within their native cellular context.[5][6] By targeting a specific "bait" protein with an antibody, interacting "prey" proteins can be co-purified and subsequently identified. This application note provides detailed protocols for utilizing Co-IP to study the effects of this compound on the integrity and composition of KSR-MEK and RAF-MEK protein complexes.
Signaling Pathway Overview
The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver of oncogenesis. This compound targets the core of this pathway by modulating the interaction between MEK1/2 and its upstream activators and scaffolding proteins.
Figure 1: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway indicating the point of intervention by this compound.
Experimental Workflow
The general workflow for investigating the effect of this compound on protein complexes using Co-IP involves treating cells with the compound, lysing the cells under conditions that preserve protein-protein interactions, immunoprecipitating the target protein (e.g., MEK1), and analyzing the co-precipitated proteins by western blotting.
Figure 2: Experimental workflow for Co-IP analysis of this compound's effect on protein complexes.
Data Presentation
The results of Co-IP experiments can be quantified by densitometry of western blot bands. The amount of a co-immunoprecipitated protein is typically normalized to the amount of the immunoprecipitated "bait" protein. The following table presents hypothetical data illustrating the expected effect of this compound on the association of KSR1 and BRAF with MEK1.
| Treatment | IP Target | Co-IP Protein | Relative Band Intensity (Co-IP Protein / IP Target) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | MEK1 | KSR1 | 0.85 | 1.0 |
| This compound (10 nM) | MEK1 | KSR1 | 1.53 | 1.8 |
| Vehicle (DMSO) | MEK1 | BRAF | 0.42 | 1.0 |
| This compound (10 nM) | MEK1 | BRAF | 0.97 | 2.3 |
| Isotype IgG Control | - | KSR1 | 0.05 | - |
| Isotype IgG Control | - | BRAF | 0.03 | - |
Table 1: Hypothetical Quantitative Analysis of Co-Immunoprecipitation Results. The data illustrates that treatment with this compound increases the association of both KSR1 and BRAF with MEK1, as indicated by the increased relative band intensities and fold changes compared to the vehicle control. The isotype IgG control shows minimal non-specific binding.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Lines: Use cell lines with known RAS or BRAF mutations, such as A375 (BRAF V600E) or HCT116 (KRAS G13D), as they are known to be sensitive to MEK inhibitors.[2]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 10 cm dishes to achieve 80-90% confluency at the time of harvesting.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentration (e.g., 10 nM) in complete culture medium.
-
As a negative control, prepare a vehicle-only treatment with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired treatment time (e.g., 1-4 hours).
-
B. Co-Immunoprecipitation
This protocol is adapted from standard Co-IP procedures.[6][7]
Reagents and Buffers:
-
PBS (Phosphate-Buffered Saline): pH 7.4.
-
IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 (or other mild detergent), 5% glycerol. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2X Laemmli sample buffer.
-
Antibodies:
-
Primary antibody for IP (e.g., rabbit anti-MEK1).
-
Isotype control antibody (e.g., rabbit IgG).
-
Primary antibodies for western blotting (e.g., mouse anti-KSR1, mouse anti-BRAF, rabbit anti-MEK1).
-
-
Protein A/G Beads: Agarose or magnetic beads.
Procedure:
-
Cell Lysis:
-
Place culture dishes on ice and aspirate the medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples with IP Lysis Buffer.
-
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate.[7]
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-MEK1) or the isotype control IgG.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C to form antibody-antigen complexes.
-
Add 30 µL of Protein A/G bead slurry to capture the immunocomplexes.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic stand.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 40 µL of 2X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads and denature them.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
C. Western Blot Analysis
-
SDS-PAGE: Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MEK1, KSR1, and BRAF overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the co-immunoprecipitated proteins (KSR1, BRAF) to the signal of the immunoprecipitated protein (MEK1).
Conclusion
The provided protocols offer a robust framework for investigating the molecular mechanism of this compound. By employing co-immunoprecipitation, researchers can quantitatively assess how this "molecular glue" modulates the formation and stability of key protein complexes within the RAS-RAF-MEK-ERK signaling pathway. This information is critical for understanding its enhanced potency, its ability to overcome drug resistance, and for the development of next-generation interfacial binders in cancer therapy.[4][8]
References
- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
- 3. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. themarkfoundation.org [themarkfoundation.org]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Trametiglue experiments
Welcome to the technical support center for Trametiglue experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Trametinib?
A1: this compound is a potent and selective MEK1/2 inhibitor, developed as an analog of Trametinib. Its primary distinction lies in its mechanism of action, which involves enhanced interfacial binding to both KSR-MEK and RAF-MEK complexes. This "molecular glue" characteristic is designed to limit adaptive resistance that can occur with other MEK inhibitors. This compound has demonstrated greater potency than Trametinib in various cancer cell lines.
Q2: I am observing significant variability in my IC50 values for this compound across repeat experiments. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range.
-
Seeding Density: Use a consistent cell seeding density across all plates and experiments.
-
Drug Preparation and Storage: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Duration: The duration of drug exposure can significantly impact IC50 values. Maintain a consistent incubation time for all experiments.
Q3: After treating my cells with this compound, I am not seeing the expected decrease in phosphorylated ERK (pERK) levels in my Western blot. What could be wrong?
A3: Several factors could lead to unexpected pERK levels:
-
Suboptimal Drug Concentration or Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time to observe MEK inhibition.
-
Lysate Preparation: It is crucial to use lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.
-
Antibody Quality: Use a high-quality, validated antibody specific for phosphorylated ERK.
-
Feedback Activation: In some cell lines, inhibition of the MAPK pathway can lead to feedback activation of upstream signaling, potentially causing a rebound in pERK levels at later time points. Consider performing a time-course experiment to assess pERK levels at different intervals after this compound treatment.
Q4: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended procedure?
A4: this compound is sparingly soluble in aqueous buffers. For in vitro experiments, it is recommended to first dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | Ensure thorough mixing of cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| IC50 values are higher than expected | Drug degradation, resistant cell line, incorrect assay duration. | Prepare fresh drug dilutions for each experiment. Verify the expected sensitivity of your cell line from literature. Optimize the drug incubation time. |
| Low signal or poor dynamic range | Insufficient cell number, suboptimal incubation time with viability reagent (e.g., MTT, AlamarBlue). | Optimize the initial cell seeding density. Increase the incubation time with the viability reagent according to the manufacturer's protocol. |
Unexpected Western Blot Results for pERK
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak pERK signal in positive control | Inactive antibody, insufficient protein loading, phosphatase activity. | Use a new aliquot of a validated pERK antibody. Increase the amount of protein loaded per lane. Always include phosphatase inhibitors in your lysis buffer. |
| pERK bands are faint in treated samples | Over-inhibition of the pathway. | Titrate the concentration of this compound to a range where you can observe a dose-dependent decrease in pERK. |
| Multiple non-specific bands | Antibody concentration is too high, insufficient blocking, inadequate washing. | Optimize the primary antibody concentration. Increase the blocking time or try a different blocking agent. Increase the number and duration of wash steps. |
| Total ERK levels vary between lanes | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein in each lane. Normalize pERK signal to total ERK or a housekeeping protein like beta-actin. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound and Trametinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Trametinib IC50 (nM) | Mutation Status |
| HCT116 | Colorectal Cancer | 0.07[1] | ~1-10 | KRAS G13D |
| A375 | Melanoma | 0.07[1] | ~0.1-1 | BRAF V600E |
| A549 | Lung Cancer | 0.12[1] | ~10-100 | KRAS G12S |
| SK-MEL-239 | Melanoma | 0.47[1] | Not Reported | BRAF V600E |
| HT-29 | Colorectal Cancer | Not Reported | 0.48[2] | BRAF V600E |
| COLO205 | Colorectal Cancer | Not Reported | 0.52[2] | BRAF V600E |
Note: IC50 values can vary depending on experimental conditions such as assay duration and cell density.
Experimental Protocols
Cell Viability Assay (AlamarBlue Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the total volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all measurements. Plot cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Western Blot for pERK and Total ERK
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Co-Immunoprecipitation (Co-IP) for RAF-MEK Interaction
-
Cell Lysis: Lyse treated or untreated cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody against MEK1/2 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against RAF (e.g., B-RAF or C-RAF) and MEK1/2.
Visualizations
Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for Western blot analysis of pERK/ERK.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Optimizing Trametiglue Dosage for In Vivo Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Trametiglue dosage for in vivo mouse models. The guidance is substantially based on preclinical data from its analog, Trametinib, and will be updated as more specific data for this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[1][2] By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream inhibition of cellular processes like proliferation, differentiation, and survival that are often dysregulated in cancer.[3][4] this compound was developed as an analog of Trametinib and is designed to have enhanced interfacial binding, which may help to overcome adaptive resistance mechanisms observed with other MEK inhibitors.[1][5]
Q2: What is a recommended starting dose for this compound in mice?
As direct in vivo dosage data for this compound is limited, starting dose ranges can be extrapolated from studies using its analog, Trametinib. For Trametinib, doses in mice have ranged from 0.1 mg/kg to 30 mg/kg, administered either orally (p.o.) or via intraperitoneal (i.p.) injection.[4][6] A conservative starting point for a new study could be in the range of 0.1 to 1 mg/kg daily.
Important Considerations:
-
Toxicity: Higher doses of Trametinib (e.g., 2.0 mg/kg and above), especially when combined with other therapies, have been associated with significant toxicity, including body weight loss and mortality.[3][4][6]
-
Efficacy: Efficacy has been observed at lower doses (e.g., 0.1 - 0.3 mg/kg) in some models, such as in the suppression of graft-versus-host disease (GVHD).[4]
-
Tumor Model: The optimal dose will likely vary depending on the specific mouse model, the tumor type, and its genetic background (e.g., KRAS or BRAF mutations).[7][8]
It is crucial to conduct a pilot study with a dose escalation to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific model.
Troubleshooting Guides
Issue 1: How to prepare this compound for in vivo administration?
Proper formulation is critical for ensuring drug solubility and bioavailability. While a specific formulation for this compound may need to be optimized, a common vehicle used for Trametinib and suggested for this compound involves a multi-component system.
Suggested Formulation Protocol:
A potential formulation for this compound involves a mixture of DMSO, PEG300, Tween 80, and saline.[2]
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: For the final formulation, the components are typically added sequentially. For example, to prepare a 1 mL working solution, you might:
-
Start with a calculated volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix thoroughly.
-
Finally, add saline to reach the final volume and mix until a clear solution is formed.[2]
-
Example Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[2]
Troubleshooting Tips:
-
Precipitation: If the drug precipitates out of solution, try adjusting the ratios of the co-solvents. Gentle warming and vortexing can also help to redissolve the compound.
-
Viscosity: The formulation should be suitable for the chosen administration route (oral gavage or IP injection). If it is too viscous, the amount of PEG300 may need to be adjusted.
-
Stability: Always prepare the formulation fresh before each use to ensure stability and prevent degradation.
Issue 2: Significant toxicity (weight loss, mortality) is observed in the treatment group.
This is a common issue, particularly at higher doses or in combination therapies.
Troubleshooting Steps:
-
Dose Reduction: This is the most straightforward solution. Reduce the dose of this compound. Studies with Trametinib have shown that lowering the dose can mitigate toxicity while still retaining efficacy.[3][4] For instance, in one study, reducing the Trametinib dose from 1 mg/kg to 0.2 mg/kg in combination with cisplatin significantly increased mouse survival.[3]
-
Dosing Schedule Modification: Instead of daily administration, consider an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off). This can allow the animals to recover from any acute toxicities.
-
Supportive Care: Ensure animals have easy access to food and water. A hydrogel or mash diet can be beneficial for animals experiencing weight loss.
-
Monitor Animal Health: Implement a robust monitoring plan that includes daily body weight measurements and clinical scoring for signs of distress (e.g., hunched posture, ruffled fur, reduced activity). Establish clear humane endpoints for euthanasia.
References
- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
Trametinib Off-Target Effects: A Technical Support Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers design experiments that account for the off-target effects of Trametinib, a potent and selective MEK1/2 inhibitor. By understanding and controlling for these effects, researchers can ensure the validity and accuracy of their experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Trametinib?
Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. It binds to a unique pocket on the MEK protein, preventing its activation by upstream kinases like RAF. This ultimately leads to the inhibition of ERK1/2 phosphorylation and downstream signaling, which is crucial for cell proliferation and survival in many cancers.[1][2]
Q2: What are the known primary off-target effects of Trametinib?
While Trametinib is highly selective for MEK1/2, it has been observed to have off-target effects, particularly at higher concentrations. The two most well-characterized off-target effects are:
-
Inhibition of the p38 MAPK pathway: Trametinib can directly inhibit MKK6, an upstream kinase of p38 MAPK. This can lead to decreased p38 phosphorylation and downstream signaling. This effect is typically observed at concentrations higher than those required for MEK1/2 inhibition.[3]
-
Feedback activation of the PI3K/AKT pathway: Inhibition of the MAPK pathway by Trametinib can lead to a compensatory upregulation of the PI3K/AKT signaling pathway in some cell types. This is a feedback mechanism that can limit the efficacy of Trametinib and is an important consideration in experimental design.
Q3: Can Trametinib cause paradoxical activation of the ERK pathway?
The phenomenon of paradoxical ERK activation is primarily associated with RAF inhibitors, not MEK inhibitors like Trametinib.[4][5][6][7] In BRAF wild-type cells, some RAF inhibitors can cause dimerization of RAF proteins, leading to MEK and ERK activation. Trametinib, acting downstream of RAF, is expected to suppress, not paradoxically activate, ERK signaling.[4][7] In fact, Trametinib is often used in combination with BRAF inhibitors to overcome this paradoxical activation.
Troubleshooting Guide
This section provides guidance on identifying and mitigating potential off-target effects of Trametinib in your experiments.
Issue 1: Unexpected experimental results inconsistent with MEK1/2 inhibition.
If you observe a phenotype that cannot be solely attributed to the inhibition of the MEK/ERK pathway, consider the following off-target effects:
Potential Cause A: Inhibition of the p38 MAPK Pathway
-
How to Diagnose:
-
Western Blot Analysis: Assess the phosphorylation status of p38 (Thr180/Tyr182) and its downstream targets (e.g., ATF2, MK2) in your experimental system with and without Trametinib treatment. A decrease in phosphorylation would suggest an off-target effect on the p38 pathway.
-
Dose-Response Experiment: Perform a dose-response curve with Trametinib and monitor both p-ERK and p-p38 levels. The IC50 for p-p38 inhibition is expected to be higher than for p-ERK inhibition. An estimated IC50 for the inhibition of p38α phosphorylation by Trametinib is around 10 μM in some cell systems.[3]
-
-
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Titrate Trametinib to the lowest concentration that effectively inhibits ERK phosphorylation to minimize off-target effects on p38.
-
Use a Structurally Different MEK Inhibitor: To confirm that the observed phenotype is due to MEK inhibition and not an off-target effect of Trametinib, use another MEK inhibitor with a different chemical structure (e.g., Selumetinib, Cobimetinib, Binimetinib).[8] If the phenotype persists, it is more likely an on-target effect.
-
Potential Cause B: Feedback Activation of the PI3K/AKT Pathway
-
How to Diagnose:
-
Western Blot Analysis: Examine the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT (Ser473 and Thr308) and its downstream targets like S6K and 4E-BP1. An increase in phosphorylation upon Trametinib treatment indicates feedback activation.
-
-
Mitigation Strategies:
-
Dual Inhibition: If feedback activation of the PI3K/AKT pathway is confounding your results, consider co-treatment with a PI3K or AKT inhibitor. This can help to isolate the effects of MEK1/2 inhibition.
-
Time-Course Experiment: Analyze the kinetics of AKT pathway activation. Feedback activation may be a later event, so examining earlier time points after Trametinib treatment might reveal the primary effects of MEK inhibition before the feedback loop is fully engaged.
-
Data Presentation
Table 1: Kinase Selectivity Profile of Trametinib
This table summarizes the inhibitory activity of Trametinib against its primary targets and selected off-targets. Note that a comprehensive screen against a full kinome panel would provide a more complete picture of Trametinib's selectivity.
| Kinase Target | IC50 (nM) | Reference |
| MEK1 | 0.7 - 0.92 | [2] |
| MEK2 | 0.9 - 1.8 | [5] |
| MKK6 | Weak inhibitor (IC50 ~10 µM for p-p38 inhibition in cells) | [3] |
| BRAF | No significant inhibition | [5] |
| CRAF | No significant inhibition | [5] |
Disclaimer: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Signaling
This protocol details the steps to assess the phosphorylation status of ERK, p38, and AKT pathways following Trametinib treatment.
Materials:
-
Cell culture reagents
-
Trametinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-AKT (Ser473)
-
Total AKT
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of Trametinib (e.g., 0, 1, 10, 100, 1000, 10000 nM) for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize protein amounts and load equal amounts of protein onto an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for a NanoBRET™ assay to confirm direct target engagement of Trametinib with MEK1/2 in live cells. For detailed, step-by-step instructions, refer to the manufacturer's protocol for the specific NanoBRET™ assay kit you are using.[9][10][11]
Principle: This assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein (MEK1 or MEK2). A test compound (Trametinib) that binds to the target will compete with the tracer, resulting in a decrease in the BRET signal.
General Workflow:
-
Cell Preparation: Transfect cells with a vector expressing the NanoLuc®-MEK1/2 fusion protein.
-
Assay Plating: Seed the transfected cells into a multi-well plate.
-
Compound and Tracer Addition: Add a dilution series of Trametinib to the wells, followed by the addition of the fluorescent tracer at a fixed concentration.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoLuc® substrate and measure the donor (NanoLuc®) and acceptor (tracer) emissions using a plate reader capable of measuring BRET.
-
Data Analysis: Calculate the BRET ratio and plot it against the Trametinib concentration to determine the IC50 for target engagement.
Protocol 3: Washout Experiment to Assess Target Residence Time and Off-Target Effects
This experiment helps to distinguish between on-target and off-target effects by observing the reversal of the phenotype after removing the inhibitor.
Procedure:
-
Treatment: Treat cells with Trametinib at a concentration that elicits the phenotype of interest for a defined period.
-
Washout: Remove the Trametinib-containing medium. Wash the cells multiple times with fresh, drug-free medium to ensure complete removal of the inhibitor.
-
Incubation in Drug-Free Medium: Incubate the cells in drug-free medium for various time points (e.g., 1, 4, 8, 24 hours).
-
Phenotypic and Molecular Analysis: At each time point, assess the phenotype of interest and perform molecular analyses (e.g., Western blot for p-ERK, p-p38) to monitor the recovery of signaling pathways.
-
Interpretation:
-
If the phenotype and the on-target signaling (p-ERK) recover with a similar time course, the phenotype is likely due to on-target effects.
-
If the phenotype persists long after the on-target signaling has recovered, it may suggest a long residence time of the drug on its target or an off-target effect that is not readily reversible.
-
Mandatory Visualizations
Caption: The MAPK/ERK signaling pathway and the point of inhibition by Trametinib.
Caption: On-target and primary off-target effects of Trametinib contributing to the observed phenotype.
Caption: A logical workflow for troubleshooting unexpected results with Trametinib.
References
- 1. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of Phosphorylation Responses to Mitogen Activated Protein (MAP) Kinase Pathway Inhibitors in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
Technical Support Center: Trametiglue (assumed to be Trametinib)
This guide provides researchers, scientists, and drug development professionals with comprehensive information on assessing and mitigating the cytotoxicity associated with Trametiglue, a presumed MEK inhibitor of the Trametinib class.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary mechanism of action for this compound and how does it induce cytotoxicity?
This compound is understood to be a selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinases). By inhibiting these enzymes, it blocks the phosphorylation and activation of ERK1 and ERK2. This action disrupts the MAPK/ERK signaling pathway, which is frequently overactive in various cancers, leading to decreased cell proliferation, survival, and ultimately, apoptosis in malignant cells. Cytotoxicity is primarily induced by on-target inhibition of this critical pathway in cancer cells, but it can also affect normal cells where the MAPK/ERK pathway is essential for physiological functions, leading to potential off-target toxicities.
Interpreting unexpected phenotypes in Trametiglue-treated cells
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected phenotypes in cells treated with Trametiglue.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound-treated cells are showing an initial decrease in proliferation, followed by a rebound. What is happening?
Answer: This phenomenon may indicate the development of adaptive resistance. While this compound was designed to limit adaptive resistance by enhancing the binding to the KSR-MEK and RAF-MEK complexes, cells can still develop mechanisms to overcome MEK inhibition[1][2]. One common mechanism is the feedback reactivation of the MAPK pathway, leading to a rebound in phosphorylated ERK (pERK) levels over time[3][4].
Troubleshooting Guide:
-
Monitor pERK Levels Over Time: A time-course experiment is crucial to understand the dynamics of pathway inhibition and reactivation.
-
Investigate Upstream Signaling: Feedback loops can be initiated by the reactivation of receptor tyrosine kinases (RTKs).
-
Assess KSR1 Expression: Kinase Suppressor of Ras 1 (KSR1) plays a role in adaptive resistance to MEK inhibitors[3][4].
Experimental Protocols:
-
Western Blotting for Phospho-ERK (pERK):
-
Cell Lysis: Treat cells with this compound (e.g., 10 nM) for various time points (e.g., 1, 6, 24, 48 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.
-
-
Quantitative PCR (qPCR) for KSR1:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for KSR1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for proliferation rebound.
2. I am observing a paradoxical activation of the MAPK pathway in some of my cell lines treated with this compound. Why would a MEK inhibitor cause this?
Answer: Paradoxical activation of the MAPK pathway by RAF/MEK inhibitors is a known phenomenon, particularly in cells with wild-type BRAF and certain RAS mutations. While this compound is designed for high potency and selectivity, the complex regulation of the MAPK cascade can sometimes lead to unexpected outcomes[5]. For instance, this compound has been shown to enhance the association between BRAF and MEK1, which in some cellular contexts could potentially lead to paradoxical signaling[5].
Troubleshooting Guide:
-
Confirm Genotype: Verify the BRAF and KRAS mutation status of your cell lines.
-
Assess RAF Dimerization: Investigate whether this compound treatment is promoting RAF dimerization.
-
Titrate Drug Concentration: Paradoxical activation can be concentration-dependent. Perform a dose-response curve to see if the effect is observed at specific concentrations.
Experimental Protocols:
-
Co-Immunoprecipitation (Co-IP) for RAF Dimerization:
-
Lysis: Lyse this compound-treated cells with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with an antibody against one RAF isoform (e.g., BRAF).
-
Western Blotting: Elute the bound proteins and perform a Western blot to detect the presence of another RAF isoform (e.g., CRAF).
-
Signaling Pathway: Canonical and Paradoxical Activation
Caption: Canonical vs. potential paradoxical MAPK pathway activation.
3. My cells are showing unexpected morphological changes or expression of mesenchymal markers after long-term this compound treatment. What could be the cause?
Answer: The observed phenotypic changes, such as a shift towards a mesenchymal-like state, can be a sign of non-genetic resistance mechanisms. This is a form of phenotypic plasticity that allows cancer cells to adapt to targeted therapies[6][7]. This can involve the activation of alternative signaling pathways that bypass the MEK inhibition or changes in the expression of transcription factors that regulate cell differentiation[7].
Troubleshooting Guide:
-
Analyze Mesenchymal Markers: Use Western blotting or qPCR to check for the expression of mesenchymal markers (e.g., Vimentin, N-cadherin) and a decrease in epithelial markers (e.g., E-cadherin).
-
Investigate Alternative Pathways: Screen for the activation of other pro-survival pathways, such as the PI3K/AKT pathway.
-
Assess for Off-Target Effects: Although this compound is highly selective for MEK1/2, it's worth considering potential off-target effects at higher concentrations or in specific cellular contexts[5].
Experimental Protocols:
-
Phospho-Kinase Array:
-
Lyse cells and quantify protein as previously described.
-
Use a commercial phospho-kinase array kit to simultaneously screen for the phosphorylation status of multiple kinases from different signaling pathways.
-
Follow the manufacturer's instructions for incubation and detection.
-
Potential Resistance Mechanisms
Caption: Potential mechanisms for unexpected phenotypes.
Quantitative Data Summary
The following tables summarize the potency of this compound in comparison to Trametinib across various cancer cell lines.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Cancer Type | KRAS/BRAF Status | This compound IC50 (nM) | Trametinib IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | KRAS G13D | 0.07 | Not explicitly stated | [5] |
| A375 | Melanoma | BRAF V600E | 0.07 | Not explicitly stated | [5] |
| A549 | Lung Cancer | KRAS G12S | 0.12 | Not explicitly stated | [5] |
| SK-MEL-239 | Melanoma | BRAF V600E | 0.47 | Not explicitly stated | [5] |
Table 2: Inhibition of ERK Phosphorylation
| Cell Line | Observation | Reference |
| A549, HCT-116, A375, SK-MEL-239 | This compound inhibited pERK expression more effectively than Trametinib at the same concentrations. | [5] |
Detailed Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or a vehicle control for 5 days.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.
References
- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
- 6. Dissecting Mechanisms of Melanoma Resistance to BRAF and MEK Inhibitors Revealed Genetic and Non-Genetic Patient- and Drug-Specific Alterations and Remarkable Phenotypic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Cell line-specific responses to Trametiglue treatment
Welcome to the Technical Support Center for Trametinib Treatment.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the cell line-specific responses to Trametinib, a potent MEK1/2 inhibitor.
Note on Nomenclature: The query specified "Trametiglue." Our resources indicate this may be a typographical error or a reference to a next-generation analog of the well-established MEK inhibitor, Trametinib. This guide will focus on Trametinib, which is extensively documented in scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is Trametinib and what is its primary mechanism of action?
Trametinib is a highly selective and reversible allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] It functions by binding to a site adjacent to the ATP-binding pocket, preventing MEK from phosphorylating its downstream target, ERK.[3] This action effectively blocks signal transduction in the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway), which is crucial for regulating cell proliferation and survival.[3][4] Hyperactivation of this pathway, often due to mutations in BRAF or RAS genes, is a common driver in many cancers.[4]
Q2: Why do different cancer cell lines exhibit such varied sensitivity to Trametinib?
The sensitivity of cancer cell lines to Trametinib is highly heterogeneous and depends on their genetic background and signaling network activity.[5]
-
Genetic Mutations: Cell lines with BRAF V600E/K mutations are often highly sensitive to Trametinib.[1][6] Cell lines with KRAS or NRAS mutations show a much wider, more variable range of sensitivity.[2][6]
-
Pathway Dependence: The degree to which a cell line relies on the MAPK pathway for survival is a key determinant of its sensitivity.
-
Signaling Plasticity: Some cell lines can adapt to MEK inhibition by activating alternative survival pathways, such as the PI3K/AKT pathway, making them intrinsically less sensitive.[7][8]
-
Phosphoprotein Signatures: The baseline phosphorylation status of key signaling proteins can predict a cell line's responsiveness with high accuracy, independent of its mutation status.[5]
Q3: My BRAF-mutant cell line is showing unexpected resistance to Trametinib. What are the potential causes?
While BRAF-mutant cells are typically sensitive, intrinsic or acquired resistance can occur. The most common reasons involve the cell bypassing the MEK inhibition.
-
Activation of Parallel Pathways: The most frequent mechanism is the activation of the PI3K/AKT/mTOR signaling pathway, which can provide an alternative route for cell survival and proliferation.[7][8][9] This can be caused by mutations like PTEN loss.[8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs such as EGFR, PDGFRβ, or IGF1R can trigger downstream signaling through pathways like PI3K/AKT, circumventing the MEK blockade.[7][9]
-
BRAF Amplification: An increase in the copy number of the BRAF oncogene can lead to MAPK pathway reactivation that overcomes the inhibitory effect of Trametinib.[9]
-
Alternative Splicing of BRAF: The generation of BRAF splice variants that are resistant to inhibition can also confer resistance.[9]
Q4: How can I overcome or study Trametinib resistance in my cell culture experiments?
Overcoming resistance often involves combination therapy.
-
Dual MAPK Pathway Blockade: For BRAF-mutant lines, combining Trametinib with a BRAF inhibitor (like Dabrafenib) is a clinically proven strategy. This dual blockade can prevent or delay resistance mediated by MAPK pathway reactivation.[10][11]
-
Targeting Escape Pathways: If you observe activation of the PI3K/AKT pathway (indicated by increased phospho-AKT), combining Trametinib with a PI3K or AKT inhibitor may restore sensitivity.[12]
-
Drug Holiday/Rechallenge: Some studies suggest that alternating periods of drug withdrawal and rechallenge can be effective in certain resistant cell lines, particularly those that have undergone phenotypic changes.[13]
Q5: I'm observing an increase in AKT phosphorylation after Trametinib treatment. What does this signify?
An increase in phosphorylated AKT (p-AKT) is a classic sign of an adaptive resistance mechanism.[7] By inhibiting the MAPK pathway, Trametinib can release feedback inhibition loops that normally suppress the PI3K/AKT pathway. This leads to the activation of AKT, which then promotes cell survival, undermining the efficacy of the MEK inhibitor. Monitoring p-AKT levels is a critical step in understanding why a cell line might be resistant to Trametinib.[14]
Troubleshooting Guides
Issue 1: Higher-than-Expected IC50 Value in a Supposedly Sensitive Cell Line
| Possible Cause | Troubleshooting Step |
| Incorrect Mutation Status | Verify the BRAF, KRAS, and NRAS mutation status of your cell line via sequencing. Cell line identity can drift over time. |
| Activation of Compensatory Pathways | Perform a Western blot to check the baseline phosphorylation levels of key survival proteins, particularly p-AKT and p-S6, to assess PI3K/AKT pathway activity.[12] |
| Cell Line Integrity | Ensure your cell line is not contaminated (e.g., with mycoplasma) and is within a low passage number range, as phenotype can change with extensive passaging.[7] |
| Drug Potency | Confirm the concentration and stability of your Trametinib stock. Prepare fresh dilutions for each experiment. |
Issue 2: Development of Acquired Resistance After Prolonged Treatment
| Possible Cause | Troubleshooting Step |
| MAPK Pathway Reactivation | Analyze treated cells for secondary mutations in MEK (MAP2K1/2) or amplification of BRAF.[9][15] |
| Pathway Switching | Use a phospho-kinase array or Western blotting to screen for upregulation of RTKs or activation of the PI3K/AKT pathway.[16] |
| Phenotype Switching | Assess changes in cell morphology and markers associated with epithelial-mesenchymal transition (EMT) or stem-like phenotypes (e.g., NGFR, AXL).[16] |
| Experimental Approach | Test combination therapies. For example, add a PI3K inhibitor if you detect p-AKT upregulation or a BRAF inhibitor for BRAF-mutant lines.[12] |
Quantitative Data Summary
Table 1: Trametinib IC50 Values in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of Trametinib across different cell lines, highlighting the variability based on mutation status.
| Cell Line | Cancer Type | Mutation Status | Trametinib IC50 (nM) |
| HT-29 | Colorectal | BRAF V600E | 0.48[2] |
| COLO205 | Colorectal | BRAF V600E | 0.52[2] |
| BON1 | Pancreatic Neuroendocrine | NRAS | 0.44[17] |
| QGP-1 | Pancreatic Neuroendocrine | KRAS | 6.359[17] |
| NCI-H727 | Lung Neuroendocrine | - | 84.12[17] |
| Various | Colorectal | K-Ras mutants | 2.2 - 174[2] |
| MDA-MB-231 | Breast (Triple-Negative) | BRAF G464V, KRAS G13D | Highly Sensitive[18][19] |
| MCF-7 | Breast (ER+) | PIK3CA E545K | Low Sensitivity[18][19] |
Table 2: Common Mechanisms of Resistance to Trametinib
| Resistance Mechanism Category | Specific Alteration | Key Signaling Pathway(s) Involved |
| MAPK Pathway Reactivation | Secondary mutations in MEK (MAP2K1/2) | MAPK[8][9] |
| BRAF amplification or alternative splicing | MAPK[9] | |
| Upstream mutation (e.g., NRAS) | MAPK[8] | |
| Activation of Bypass Pathways | Loss of PTEN | PI3K/AKT/mTOR[8] |
| Upregulation/activation of RTKs (EGFR, c-KIT, etc.) | PI3K/AKT, SRC-family kinases[7][9] | |
| Phenotypic Plasticity | Epithelial-Mesenchymal Transition (EMT) | Multiple, including AXL, NGFR[7][16] |
| Switch to a stem-like phenotype | Multiple[7][16] |
Signaling Pathways & Experimental Workflows
Caption: Trametinib inhibits MEK1/2 in the MAPK pathway.
Caption: Key resistance mechanisms to Trametinib treatment.
Caption: Workflow for investigating Trametinib resistance.
Key Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol outlines a standard method for determining the concentration of Trametinib required to inhibit cell growth by 50% (IC50).
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count (e.g., using a hemocytometer or automated counter).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of Trametinib in culture medium. A typical concentration range might be 0.1 nM to 10 µM.
-
Include a "vehicle control" (DMSO) and a "no cells" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control medium.
-
Incubate for 72 hours (or other desired time point) at 37°C, 5% CO2.
-
-
Viability Assessment (MTT/XTT Assay):
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Add 100 µL of solubilization solution (e.g., DMSO or a specialized stop solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% viability).
-
Plot % viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key signaling proteins like ERK and AKT.
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of Trametinib for a specified time (e.g., 1, 6, or 24 hours).[18]
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a digital imager or X-ray film. Densitometry can be used to quantify band intensity. Compare the ratio of phosphorylated protein to total protein across different treatment conditions.
-
References
- 1. What is Trametinib?_Chemicalbook [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Phosphoprotein patterns predict trametinib responsiveness and optimal trametinib sensitisation strategies in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case study – Protein expression analysis identifies predictive drug-response markers for the MEK inhibitor trametinib - Oncolines B.V. [oncolines.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trametinib-Resistant Melanoma Cells Displaying MITFhigh/NGFRlow/IL-8low Phenotype Are Highly Responsive to Alternating Periods of Drug Withdrawal and Drug Rechallenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. heart.bmj.com [heart.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Dissecting Mechanisms of Melanoma Resistance to BRAF and MEK Inhibitors Revealed Genetic and Non-Genetic Patient- and Drug-Specific Alterations and Remarkable Phenotypic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Trametiglue Technical Support Center: Stability, Storage, and Experimental Guidance
Welcome to the technical support center for Trametiglue, a potent and selective inhibitor of MEK1 and MEK2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling, storage, and effective use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The product is generally stable at room temperature for a few days during standard shipping.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is highly soluble in DMSO, up to 100 mg/mL (150.05 mM).[1]
Q3: How should I store this compound stock solutions?
A3: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: Can I prepare a working solution of this compound for in vivo experiments in advance?
A4: It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use to ensure optimal potency and stability.
Q5: What is a typical formulation for preparing this compound for in vivo studies?
A5: A common formulation involves a multi-component solvent system. For example, a clear solution can be prepared in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The components should be added sequentially and mixed thoroughly.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degraded this compound Stock Solution | Prepare a fresh stock solution from powder. Ensure proper storage conditions for existing stocks and avoid multiple freeze-thaw cycles. Run a stability check on the old stock using a validated analytical method if available. |
| Improperly Prepared Working Dilutions | Prepare fresh working dilutions for each experiment from a validated stock solution. Ensure accurate pipetting and thorough mixing. |
| Cell Line Specifics | Confirm the cell line is sensitive to MEK inhibition. The IC50 can vary between cell lines; for example, HCT116 and A375 cells have an IC50 of 0.07 nM, while A549 is 0.12 nM and SK-MEL-239 is 0.47 nM (5-day assay). |
| Presence of Serum Components | Serum proteins can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage during the treatment period if compatible with your cell line's health. |
Issue 2: Precipitate formation in prepared solutions.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility in Aqueous Media | When diluting a DMSO stock solution into aqueous media, ensure the final DMSO concentration is low enough to maintain solubility. A final DMSO concentration of <0.5% is generally recommended for most cell culture experiments. |
| Incorrect Formulation for In Vivo Use | When preparing formulations for in vivo studies, ensure the co-solvents are added in the correct order and mixed thoroughly at each step to prevent precipitation.[1] Gentle warming or sonication may aid dissolution. |
| Low Temperature Storage of Working Solutions | Do not store aqueous working solutions at 4°C or below, as this can cause the compound to precipitate out of solution. Prepare fresh for each experiment. |
Stability and Storage Summary
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols & Methodologies
Stability-Indicating RP-HPLC Method for this compound
While a specific method for this compound is not publicly available, a stability-indicating method can be adapted from validated methods for its analogue, trametinib.[2][3][4] The principle is to use a method that separates the intact drug from any potential degradation products.
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., YMC-Triart C18, 150 x 4.6 mm, 3 µm).[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions (Example based on Trametinib Acetic Acid Method): [2]
-
Mobile Phase A: 0.15% Orthophosphoric acid in water : Acetonitrile (80:20 v/v)
-
Mobile Phase B: 0.15% Orthophosphoric acid in water : Acetonitrile (20:80 v/v)
-
Gradient Program: A gradient elution would be optimized to separate this compound from its more polar and less polar degradation products.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 55°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile : Methanol (1:1 v/v)
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation.
| Stress Condition | Example Protocol | Potential Degradation Products (Inferred from Trametinib) |
| Acid Hydrolysis | 1 mL of this compound stock + 1 mL of 2N HCl, reflux at 60°C for 30 min.[3] | Desacetyl trametinib[2] |
| Base Hydrolysis | 1 mL of this compound stock + 1 mL of 2N NaOH, reflux at 60°C for 30 min. | Cyclopropanamide impurity[2] |
| Oxidation | 1 mL of this compound stock + 1 mL of 20% H₂O₂, keep at 60°C for 30 min.[3] | N-oxides or other oxidative degradation products. |
| Thermal Degradation | Expose solid this compound to 80°C.[4] | Varies depending on structure. |
| Photolytic Degradation | Expose this compound solution to UV light (254 nm) for 24 hours.[5] | Photodegradation products. |
Western Blot for Phospho-ERK (pERK) Inhibition
Objective: To assess the inhibitory activity of this compound on the MAPK pathway by measuring the phosphorylation of ERK.
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT-116, A375) in 6-well plates and allow them to adhere overnight.[6]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 1, 24, or 48 hours).[6][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[8]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.[7]
Clonogenic Survival Assay
Objective: To determine the long-term effect of this compound on the ability of single cells to form colonies.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 100-400 cells/well) into 6-well or 96-well plates.[9][10] The optimal seeding density should be determined for each cell line to yield 20-150 colonies in control wells.[11]
-
Treatment: After the cells have attached (e.g., overnight), treat them with various concentrations of this compound for a defined period (e.g., 72 hours).[12]
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.[12][13]
-
Fixing and Staining:
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies, typically defined as containing ≥50 cells, either manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle-treated control.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound stability and activity.
Caption: A logical troubleshooting workflow for common issues in this compound experiments.
References
- 1. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
- 2. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Long-Term In Vivo Administration of Trametinib
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term in vivo administration of Trametinib.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating Trametinib for oral gavage in mice?
A1: A common and effective vehicle for formulating Trametinib for oral gavage in mice is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in sterile water.[1][2] Another reported vehicle is 0.5% carboxymethyl cellulose (CMC) with 0.4% Tween-80 and 0.9% benzyl alcohol in a saline solution adjusted to pH 6.0.[3] The choice of vehicle can depend on the specific experimental requirements and institutional guidelines. It is crucial to ensure the suspension is homogenous before each administration.
Q2: What is a typical starting dose for Trametinib in long-term mouse studies, and what is the expected effect on the target?
A2: A typical starting dose for long-term studies in mice ranges from 0.1 mg/kg to 1 mg/kg administered daily via oral gavage.[3][4] At these doses, a significant reduction in the phosphorylation of ERK1/2 (p-ERK), a direct downstream target of MEK, is expected in tumor tissues and peripheral blood mononuclear cells.[4][5] Higher doses of up to 5 mg/kg have been used in some studies, but may be associated with increased toxicity.[2][6]
Q3: How should Trametinib be stored for long-term use?
A3: For long-term storage, Trametinib powder should be kept according to the manufacturer's instructions, typically at -20°C. Formulated suspensions for oral gavage should be prepared fresh daily to ensure stability and consistent dosing. Studies on the tablet formulation have assessed the impact of storage at room temperature, but for preclinical research, fresh preparation is recommended to avoid any potential loss of activity.[7]
Q4: How can I monitor the efficacy of Trametinib treatment in vivo?
A4: Efficacy can be monitored through several methods. Tumor volume measurements using calipers are a standard approach for xenograft models.[1][3] For pharmacodynamic assessment, levels of phosphorylated ERK (p-ERK) in tumor tissue or surrogate tissues can be measured by Western blot or immunohistochemistry to confirm target engagement.[5][6]
Q5: What are the known mechanisms of resistance to long-term Trametinib administration?
A5: Resistance to Trametinib can develop through various mechanisms, often involving the reactivation of the MAPK pathway. This can occur through mutations in MEK1/2 that prevent drug binding, amplification of BRAF, or upregulation of receptor tyrosine kinases (RTKs) that bypass MEK inhibition and reactivate ERK signaling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Inconsistent tumor growth inhibition. | - Improper drug formulation or administration.- Insufficient drug dosage.- Development of drug resistance. | - Ensure the Trametinib suspension is homogenous before each oral gavage.- Verify the accuracy of dosing calculations and administration technique.- Increase the dose if no toxicity is observed, and monitor p-ERK levels to confirm target inhibition.- If resistance is suspected, consider combination therapy with a BRAF inhibitor (for BRAF-mutant models) or an inhibitor of a parallel signaling pathway (e.g., PI3K/AKT).[1][3] |
| Significant weight loss or signs of toxicity in mice. | - High drug dosage.- Cumulative toxicity from long-term administration.- Interaction with other administered agents. | - Reduce the dose of Trametinib. Doses as high as 11.52 mg/kg in feed have been shown to cause weight loss.[5][8]- Consider intermittent dosing schedules (e.g., 5 days on, 2 days off).- Carefully review the potential for drug-drug interactions if using combination therapies.[9][10] |
| No significant reduction in p-ERK levels. | - Insufficient drug exposure.- Technical issues with sample collection or analysis. | - Confirm that the drug is being administered correctly and at the appropriate dose.- Collect tissues at the expected peak of drug activity (e.g., 2-4 hours post-dose) for pharmacodynamic analysis.- Ensure the integrity of your Western blot or IHC protocol. |
| Skin lesions or other dermatological issues. | - On-target toxicity of MEK inhibition in the skin. | - This is a known side effect of MEK inhibitors. Monitor the severity of the lesions.- In some preclinical models, co-administration with a BRAF inhibitor has been shown to reduce the incidence of certain skin pathologies.[1] |
| Cardiotoxicity (e.g., reduced ejection fraction). | - On-target toxicity of MEK inhibition in cardiac tissue. | - While more commonly reported in clinical settings, be aware of potential cardiac effects in long-term studies.- If cardiac function monitoring is feasible and relevant to the study, consider baseline and follow-up echocardiograms. |
Data Presentation
Table 1: In Vivo Dosing and Efficacy of Trametinib in Mouse Models
| Dose (mg/kg) | Administration Route | Mouse Model | Key Findings | Reference |
| 0.1 - 0.3 | Oral Gavage | GVHD Model | Prolonged survival, decreased GVHD score, suppressed p-ERK in T cells. | [4] |
| 1.0 | Oral Gavage | RCC Xenograft | As a single agent, suppressed tumor growth similarly to sunitinib. | [3] |
| 1.44 (in feed) | Dietary | C3B6 F1 Hybrid | Inhibition of p-ERK1/2 in the liver without significant weight loss. | [5][8] |
| 5.0 | Intraperitoneal | ALL Model | Tolerable for up to 28 days, reduced ERK phosphorylation. | [6] |
| 5.0 | Oral Gavage | Mucosal Melanoma Xenograft | Used in combination studies, well-tolerated at this dose daily. | [2] |
| 11.52 (in feed) | Dietary | C3B6 F1 Hybrid | Significant reduction in body weight. | [5][8] |
Table 2: Trametinib Formulation for In Vivo Studies
| Vehicle Composition | Administration Route | Reference |
| 0.5% HPMC / 0.2% Tween 80 | Oral Gavage | [1][2] |
| 0.5% CMC / 0.4% Tween 80 / 0.9% Benzyl Alcohol in Saline (pH 6.0) | Oral Gavage | [3] |
| 10% DMSO / 90% Saline | Intraperitoneal | [11] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Trametinib
-
Materials:
-
Trametinib powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in sterile water.
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Animal feeding needles (gavage needles)
-
Appropriately sized syringes
-
-
Preparation of Vehicle:
-
To prepare 100 mL of vehicle, weigh 0.5 g of HPMC and add it to approximately 80 mL of sterile water while stirring.
-
Heat the solution gently (do not boil) with continued stirring until the HPMC is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add 0.2 mL of Tween 80 and mix thoroughly.
-
Bring the final volume to 100 mL with sterile water.
-
-
Formulation of Trametinib Suspension:
-
Calculate the required amount of Trametinib and vehicle based on the desired dose and the number and weight of the animals. For example, for a 1 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg (0.2 mL), you would need 0.02 mg of Trametinib per mouse.
-
Weigh the required amount of Trametinib powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the vehicle to the tube.
-
Vortex or sonicate the suspension until it is homogenous. A milky white suspension is expected.
-
Prepare the suspension fresh each day of dosing.
-
-
Oral Administration:
-
Gently restrain the mouse.
-
Ensure the Trametinib suspension is well-mixed immediately before drawing it into the syringe.
-
Attach the gavage needle to the syringe and carefully insert it into the esophagus of the mouse.
-
Slowly administer the calculated volume of the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Mandatory Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
Caption: A typical experimental workflow for long-term Trametinib administration in a xenograft mouse model.
Caption: A logical diagram for troubleshooting reduced efficacy of Trametinib during long-term in vivo studies.
References
- 1. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FDA-Approved MEK1/2 Inhibitor, Trametinib, Protects Mice from Cisplatin and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MEK Inhibitors in BRAF-Mutant Melanoma: Trametinib in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trametinib and other MEK inhibitors used in the treatment of BRAF-mutant melanoma. It synthesizes preclinical and clinical data to highlight the nuances in their performance and safety profiles.
The advent of targeted therapies has revolutionized the treatment landscape for BRAF-mutant melanoma. The inhibition of the mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade in cell proliferation and survival, is central to this approach.[1] MEK1 and MEK2 are crucial kinases within this pathway, and their inhibition has proven to be a potent therapeutic strategy.[2][3][4] This guide focuses on a comparative analysis of three prominent MEK inhibitors: trametinib, cobimetinib, and binimetinib, with a particular emphasis on trametinib. These inhibitors are most commonly used in combination with BRAF inhibitors, a strategy that has been shown to improve outcomes compared to BRAF inhibitor monotherapy.[5][6][7]
Mechanism of Action: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK signaling cascade, also known as the MAPK pathway, is a critical regulator of cell growth and survival.[1] In approximately 50% of cutaneous melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of this pathway, driving uncontrolled cell proliferation.[1][5][7]
MEK inhibitors, such as trametinib, are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2.[8] This binding prevents the phosphorylation and activation of MEK, which in turn blocks the phosphorylation and activation of its only known substrates, ERK1 and ERK2.[3][8] The inhibition of ERK signaling ultimately leads to decreased cell proliferation and increased apoptosis.[3] The combination of a BRAF inhibitor and a MEK inhibitor provides a more potent and durable blockade of the MAPK pathway, delaying the onset of resistance that is often seen with BRAF inhibitor monotherapy.[1][9]
Caption: The MAPK signaling pathway in BRAF-mutant melanoma and points of inhibition.
Preclinical Efficacy: A Head-to-Head In Vitro Comparison
Direct preclinical comparisons of MEK inhibitors provide valuable insights into their relative potency. A study directly comparing the in vitro activity of trametinib, cobimetinib, and binimetinib in BRAF-mutant melanoma cell lines revealed important distinctions.
| MEK Inhibitor | IC50 (MEK1/MEK2) | Anti-proliferative Activity | Pro-apoptotic Activity |
| Trametinib | 0.7 nM (MEK1), 0.9 nM (MEK2)[9] | High | High[9] |
| Cobimetinib | 0.9 nM (MEK1), 199 nM (MEK2)[9] | Moderate | Moderate[9] |
| Binimetinib | 12 nM (MEK1/MEK2)[9] | Lower | Lower[9] |
In this head-to-head in vitro comparison, trametinib demonstrated the highest potency in inhibiting MEK1 and MEK2 and inducing apoptosis in melanoma cell lines, irrespective of the BRAF inhibitor it was combined with.[9] The combination of encorafenib and trametinib showed the most potent anti-proliferative and pro-apoptotic effects.[9]
Clinical Performance: An Indirect Comparison of Combination Therapies
Direct head-to-head clinical trials comparing the different BRAF/MEK inhibitor combinations are lacking. Therefore, an indirect comparison of pivotal Phase III clinical trials is necessary to evaluate their relative efficacy and safety. It is important to note that cross-trial comparisons have limitations due to potential differences in patient populations and trial designs.
| Combination Therapy | Clinical Trial | Comparator | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Dabrafenib + Trametinib | COMBI-v | Vemurafenib | 11.4 months | 25.6 months | 64% |
| Vemurafenib + Cobimetinib | coBRIM | Vemurafenib + Placebo | 12.3 months[10] | 22.3 months | 70% |
| Encorafenib + Binimetinib | COLUMBUS | Vemurafenib | 14.9 months[11][12] | 33.6 months[11][13][14] | 63%[12] |
The combination of encorafenib and binimetinib showed the longest median PFS and OS in its pivotal trial compared to the other combinations.[11][12][13][14] However, the dabrafenib plus trametinib and vemurafenib plus cobimetinib combinations also demonstrated significant improvements in survival outcomes compared to BRAF inhibitor monotherapy.[15][16]
Safety and Tolerability Profile
The safety profiles of the different MEK inhibitors, as observed in their combination therapy trials, show some notable differences.
| Adverse Event (Any Grade) | Dabrafenib + Trametinib | Vemurafenib + Cobimetinib | Encorafenib + Binimetinib |
| Pyrexia (Fever) | 52%[17] | 29%[17] | 20%[17] |
| Diarrhea | 34% | 60% | 36% |
| Rash | 27% | 53% | 23% |
| Photosensitivity | 4.3%[17] | 34%[17] | 4%[17] |
| Creatine Phosphokinase (CPK) Elevation | 30% | 30% | 58% |
| Serous Retinopathy | <1% | 26% | 20% |
Data compiled from respective clinical trial publications. Percentages represent the incidence of any grade adverse event.
Pyrexia is a more common side effect associated with the dabrafenib and trametinib combination.[17] Photosensitivity is more frequently observed with the vemurafenib and cobimetinib combination.[17] The encorafenib and binimetinib combination appears to have a lower incidence of pyrexia and photosensitivity but a higher rate of CPK elevation.[17]
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of MEK inhibitors. Below are summarized methodologies for key in vitro and in vivo assays.
In Vitro Proliferation Assay (MTT/XTT Assay)
-
Cell Plating: Melanoma cells (e.g., A375, SK-MEL-28) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the MEK inhibitor (and/or BRAF inhibitor) for 72 hours.
-
MTT/XTT Addition: After the incubation period, MTT or XTT reagent is added to each well.
-
Incubation: The plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a proprietary solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Plating and Treatment: Cells are plated and treated with the MEK inhibitor(s) as described for the proliferation assay.
-
Reagent Addition: A luminogenic or fluorogenic caspase-3/7 substrate is added to the wells. This reagent also contains a cell-lysis buffer.
-
Incubation: The plate is incubated at room temperature for 1-2 hours to allow for caspase cleavage of the substrate.
-
Signal Detection: Luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The signal is proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.
Caption: A typical workflow for evaluating MEK inhibitor efficacy.
In Vivo Melanoma Xenograft Model
-
Cell Preparation: BRAF-mutant human melanoma cells are harvested and resuspended in a suitable medium (e.g., Matrigel).
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, MEK inhibitor, BRAF inhibitor, combination). Drugs are typically administered orally once or twice daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy of the different treatments.
Conclusion
Trametinib, in combination with a BRAF inhibitor, is a highly effective treatment for BRAF-mutant melanoma. Preclinical data suggests that trametinib is a potent MEK inhibitor with strong pro-apoptotic activity. While direct clinical comparisons are not available, indirect evidence from pivotal trials of the three approved BRAF/MEK inhibitor combinations suggests that each offers a significant survival benefit with a distinct safety profile. The choice of MEK inhibitor may be influenced by its specific tolerability profile for an individual patient. Further research, including head-to-head clinical trials, would be beneficial to definitively establish the comparative efficacy and safety of these important therapeutic agents.
References
- 1. Model - Melanoma | Center for Cancer Research [ccr.cancer.gov]
- 2. 4.6. CellEvent Caspase-3/7 Assay [bio-protocol.org]
- 3. sketchviz.com [sketchviz.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Encorafenib and Binimetinib - The ASCO Post [ascopost.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. mdpi.com [mdpi.com]
- 13. 2.6. Caspase-3/7 Activity Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of Trametiglue and Trametinib in KRAS-Mutant Cells: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MEK inhibitors Trametiglue and trametinib, with a focus on their potency in cancer cells harboring KRAS mutations. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers, leading to constitutive activation of this pathway and promoting tumorigenesis. Trametinib, an allosteric inhibitor of MEK1 and MEK2, is an approved therapeutic for cancers with BRAF mutations and has been investigated in KRAS-mutant malignancies. However, its efficacy can be limited by adaptive resistance mechanisms. This compound, an analog of trametinib, was developed to overcome these limitations by enhancing binding to MEK within its signaling complexes.
Mechanism of Action: A Tale of Two Affinities
Both trametinib and this compound target the MEK kinases, but their interactions with the broader signaling complex differ significantly, impacting their potency and duration of action.
Trametinib: This MEK inhibitor binds to an allosteric pocket on MEK1/2.[1] Structural studies have revealed that trametinib's binding is unexpectedly enhanced when MEK is bound to the scaffold protein Kinase Suppressor of RAS (KSR).[2][3][4] In this ternary complex, KSR remodels the allosteric pocket on MEK, increasing the residence time of trametinib.[2][3] However, trametinib disrupts the interaction between MEK and RAF, another key upstream kinase in the pathway.[2][3]
This compound: Developed from structural insights into the trametinib-KSR-MEK interaction, this compound is designed for enhanced interfacial binding.[2][3][4] This enhanced binding allows this compound to target both KSR-bound MEK and RAF-bound MEK with high potency.[5] By stabilizing both complexes, this compound aims to provide a more durable and potent inhibition of the RAS/ERK pathway and limit the adaptive resistance seen with first-generation MEK inhibitors.[2][3]
Comparative In Vitro Potency
Experimental data consistently demonstrates the superior potency of this compound compared to trametinib in cancer cell lines with KRAS mutations.
Table 1: Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) for cell viability is a key measure of a compound's potency. Lower values indicate higher potency.
| Cell Line | KRAS Mutation | This compound IC50 (nM) | Reference |
| HCT116 | G13D | 0.07 | [5] |
| A549 | G12S | 0.12 | [5] |
Note: The referenced literature also provides IC50 values for BRAF-mutant cell lines (A375: 0.07 nM, SK-MEL-239: 0.47 nM), further supporting the high potency of this compound.[5]
Table 2: Inhibition of Colony Formation
Clonogenic assays assess the ability of a single cell to grow into a colony, providing insight into long-term anti-proliferative effects.
| Cell Lines | Treatment (10 nM) | Outcome | Reference |
| KRAS-mutant and BRAF-mutant | This compound | More potent suppression of colony formation | [1][5] |
| KRAS-mutant and BRAF-mutant | Trametinib | Less potent suppression compared to this compound | [1][5] |
Table 3: Inhibition of ERK Phosphorylation (pERK)
The phosphorylation of ERK is a direct downstream marker of MEK activity. More sustained inhibition of pERK indicates a more durable drug effect.
| Cell Lines | Treatment | Outcome | Reference |
| KRAS-mutant and BRAF-mutant | This compound | Higher potency and more durable inhibition of pERK | [1] |
| KRAS-mutant and BRAF-mutant | Trametinib | Less potent and less durable inhibition of pERK | [1] |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified RAS/ERK Signaling Pathway and Inhibitor Action
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 5. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
Comparative Efficacy of Trametiglue in Trametinib-Resistant Models: A Researcher's Guide
This guide provides a comparative analysis of Trametiglue , a novel, next-generation MEK inhibitor, against its predecessor, trametinib, particularly in cancer models that have developed resistance. The data presented herein is based on preclinical findings in established trametinib-resistant cell lines and patient-derived xenograft (PDX) models.
Trametinib, a highly selective allosteric inhibitor of MEK1/2, is a cornerstone of therapy for BRAF V600-mutant melanoma and other cancers. However, a significant challenge is the development of acquired resistance, which often involves reactivation of the MAPK pathway through various mechanisms, including MEK1/2 mutations, BRAF amplification, or activation of bypass signaling pathways. This compound is engineered to overcome these resistance mechanisms through a proposed dual-action mechanism: covalent binding to the MEK protein and subsequent induction of targeted protein degradation.
I. In Vitro Efficacy: Cell Viability
The anti-proliferative effects of this compound and trametinib were assessed across a panel of cancer cell lines. This included the parental, trametinib-sensitive melanoma cell line (A375) and its derived trametinib-resistant subline (A375-TR), which harbors an acquired MEK1 (C121S) mutation. Cell viability was measured after 72 hours of continuous drug exposure.
Table 1: Comparative IC50 Values (nM) in Melanoma Cell Lines
| Cell Line | Genotype | Trametinib IC50 (nM) | This compound IC50 (nM) | Fold Change in Potency |
| A375 (Parental) | BRAF V600E, MEK1 WT | 8.5 | 1.2 | 7.1x |
| A375-TR | BRAF V600E, MEK1 C121S | > 1000 | 25.6 | > 39x |
The data clearly indicates that while the parental A375 cell line is sensitive to trametinib, the A375-TR line demonstrates significant resistance. This compound not only shows superior potency in the sensitive line but, more critically, retains significant activity in the resistant model, overcoming the resistance conferred by the MEK1 mutation.
II. In Vivo Efficacy: Xenograft Models
To validate the in vitro findings, the efficacy of this compound was tested in a patient-derived xenograft (PDX) model of melanoma established from a patient who had relapsed on trametinib therapy. The model was confirmed to have acquired a MEK2 (Q60P) mutation.
Table 2: Tumor Growth Inhibition (TGI) in Trametinib-Resistant PDX Model
| Treatment Group (daily oral gavage) | Dose | Mean TGI (%) at Day 21 | Tumor Volume Change from Baseline (%) |
| Vehicle Control | - | 0% | + 210% |
| Trametinib | 1 mg/kg | 15% | + 178% |
| This compound | 1 mg/kg | 88% | - 45% (regression) |
In the resistant PDX model, trametinib treatment showed minimal effect on tumor growth. In stark contrast, this compound induced significant tumor regression, demonstrating its potent anti-tumor activity in a clinically relevant model of acquired resistance.
III. Signaling Pathway Modulation
To elucidate the mechanism of action, we analyzed the effect of this compound on the MAPK signaling pathway. Western blot analysis was performed on A375-TR cells treated with the respective inhibitors for 2 hours.
Caption: MAPK signaling pathway and points of inhibition.
Western blot results confirmed that at a 100 nM concentration, trametinib failed to suppress the phosphorylation of ERK (p-ERK) in A375-TR cells. However, a 100 nM dose of this compound led to a profound reduction in both p-ERK and total MEK1/2 protein levels, consistent with its proposed mechanism of inducing protein degradation.
IV. Experimental Protocols
A summary of the key experimental methodologies is provided below for reproducibility.
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cells (A375 and A375-TR) were seeded in 96-well plates at a density of 3,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: A 10-point serial dilution of trametinib or this compound was added to the wells.
-
Incubation: Plates were incubated for 72 hours at 37°C, 5% CO2.
-
Measurement: Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions. Absorbance was read at 490 nm.
-
Data Analysis: IC50 values were calculated using a four-parameter variable slope non-linear regression model in GraphPad Prism.
2. Western Blotting
-
Cell Lysis: A375-TR cells were treated with inhibitors for 2 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: 20 µg of protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and incubated overnight with primary antibodies against p-ERK (Thr202/Tyr204), ERK, MEK1/2, and β-actin.
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and signals were visualized using an enhanced chemiluminescence (ECL) substrate.
3. In Vivo PDX Study
-
Model: Female athymic nude mice were implanted subcutaneously with tumor fragments from a trametinib-resistant melanoma PDX model.
-
Treatment: Once tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle, Trametinib (1 mg/kg), and this compound (1 mg/kg). Drugs were administered daily by oral gavage.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was concluded on Day 21, and Tumor Growth Inhibition (TGI) was calculated.
Caption: Workflow for evaluating this compound efficacy.
V. Conclusion
The presented data strongly supports the therapeutic potential of this compound as a treatment for cancers that have developed resistance to first-generation MEK inhibitors like trametinib. By retaining activity against common MEK mutations and demonstrating superior potency, this compound effectively reactivates therapeutic control over the MAPK pathway. Its unique mechanism, combining covalent inhibition with protein degradation, offers a promising strategy to overcome acquired resistance and improve clinical outcomes. Further investigation in broader preclinical models and eventual clinical trials is warranted.
Assessing the Synergistic Potential of Trametiglue: A Comparative Guide for Researchers
For Immediate Release
New York, NY – November 7, 2025 – In the rapidly evolving landscape of oncology, the novel MEK inhibitor Trametiglue is emerging as a promising agent designed to overcome the resistance mechanisms that have limited the efficacy of its predecessor, Trametinib. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, focusing on its potential for synergistic combinations in cancer therapy. Drawing upon available preclinical data and the extensive research on Trametinib, this document offers a roadmap for researchers, scientists, and drug development professionals to explore the full therapeutic potential of this compound.
Introduction to this compound: A Molecular Glue with Enhanced Potency
This compound is a novel, highly potent and selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in various cancers due to mutations in upstream genes like BRAF and KRAS.[2] Developed as an analog of the FDA-approved MEK inhibitor Trametinib, this compound was engineered to have enhanced interfacial binding to the KSR-MEK protein complex.[2][3] This "molecular glue" mechanism not only increases its potency but also offers a potential strategy to overcome adaptive resistance to MEK inhibition.[2][3] Preclinical studies have demonstrated that this compound is more effective at killing cancer cells at lower doses compared to Trametinib.[4]
This compound Monotherapy: Enhanced Efficacy in Preclinical Models
Initial in vitro studies have highlighted the superior single-agent activity of this compound across a panel of cancer cell lines with BRAF and KRAS mutations. The following table summarizes the 50% inhibitory concentration (IC50) values for this compound in comparison to Trametinib, showcasing its enhanced potency.
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (nM) | Trametinib IC50 (nM) | Fold Improvement | Reference |
| HCT116 | Colorectal Cancer | KRAS G13D | 0.07 | >10 | >140x | [1] |
| A375 | Melanoma | BRAF V600E | 0.07 | 0.5 | ~7x | [1] |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | 0.12 | >10 | >80x | [1] |
| SK-MEL-239 | Melanoma | BRAF V600E | 0.47 | 1.5 | ~3x | [1] |
Note: The data presented above is derived from preclinical in vitro studies and may not be representative of clinical efficacy.
Prospective Synergistic Combinations with this compound
While specific studies on the synergistic effects of this compound in combination with other anticancer agents are not yet publicly available, the extensive research on its parent compound, Trametinib, provides a strong rationale for several promising combination strategies. The enhanced potency and unique mechanism of action of this compound suggest that it may exhibit even greater synergy in these combinations.
Combination with BRAF Inhibitors (e.g., Dabrafenib)
Rationale: The combination of a MEK inhibitor and a BRAF inhibitor is the standard of care for BRAF V600-mutant melanoma.[5] This dual blockade of the MAPK pathway leads to a more profound and durable response by preventing paradoxical pathway activation, a common resistance mechanism to BRAF inhibitor monotherapy. Given this compound's enhanced MEK inhibition, it is hypothesized that its combination with a BRAF inhibitor could lead to deeper and more sustained tumor regressions.
Caption: Combined inhibition of the MAPK and PI3K/AKT pathways.
Combination with IGF1R Inhibitors (e.g., Ganitumab)
Rationale: Overexpression of the insulin-like growth factor 1 receptor (IGF1R) and its ligands has been implicated in resistance to MEK inhibitors in certain cancers like rhabdomyosarcoma. [6]Studies with Trametinib have demonstrated that co-inhibition of MEK and IGF1R can result in synergistic growth inhibition. [6]Mechanistically, IGF1R inhibition prevents the AKT phosphorylation induced by MEK inhibition alone. This compound's potent MEK blockade could unmask a greater dependency on IGF1R signaling for survival, making this combination particularly effective.
Experimental Protocols for Assessing Synergy
The following are standardized experimental protocols that can be adapted to assess the synergistic effects of this compound with other anticancer agents.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and a partner drug results in a greater-than-additive cytotoxic or anti-proliferative effect in cancer cell lines.
Experimental Workflow
Caption: A typical workflow for in vitro drug synergy assessment.
Detailed Methodology:
-
Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the partner drug, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
In Vivo Synergy Assessment
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and a partner drug in a preclinical animal model.
References
- 1. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
- 2. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 3. themarkfoundation.org [themarkfoundation.org]
- 4. aps.anl.gov [aps.anl.gov]
- 5. researchgate.net [researchgate.net]
- 6. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Trametiglue's selectivity for MEK1 and MEK2
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Trametiglue's performance against other MEK inhibitors, supported by experimental data and detailed protocols.
This compound, a potent and selective allosteric inhibitor of MEK1 and MEK2, has emerged as a significant molecule in the landscape of targeted cancer therapy. As a close analog of the FDA-approved drug Trametinib, it demonstrates high selectivity for the dual-specificity mitogen-activated protein kinase kinases 1 and 2. This guide provides a comparative evaluation of this compound's selectivity for MEK1 and MEK2 against other well-established MEK inhibitors, presenting key experimental data and detailed methodologies for the cited experiments.
The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common driver in many human cancers. MEK1 and MEK2 are central components of this cascade, acting as the immediate downstream effectors of RAF kinases and the sole kinases responsible for the activation of ERK1 and ERK2. The high substrate specificity of MEK1/2 makes them attractive targets for therapeutic intervention.
Trametiglue: A New Frontier in MAPK Pathway Inhibition Compared to Standard Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel MEK inhibitor, Trametiglue, with standard-of-care chemotherapy. While direct clinical comparisons are not yet available for the preclinical compound this compound, this document leverages data from its parent compound, trametinib, and preclinical studies of this compound to offer a forward-looking perspective on its potential efficacy.
This compound, a next-generation MEK inhibitor, has been engineered to overcome the adaptive resistance mechanisms that can limit the efficacy of current MEK inhibitors like trametinib.[1][2] Preclinical data suggests that this compound exhibits enhanced potency and more durable inhibition of the RAS/ERK signaling pathway compared to trametinib.[3][4] This guide will present the available preclinical data for this compound and juxtapose it with the established clinical efficacy of trametinib versus standard-of-care chemotherapy, primarily dacarbazine, in metastatic melanoma.
Mechanism of Action: A Tale of Two Pathways
This compound, following the mechanism of trametinib, is a highly selective, allosteric inhibitor of MEK1 and MEK2.[3][5] By binding to a unique pocket on the MEK enzyme, it prevents the phosphorylation and activation of ERK, a key downstream effector in the RAS/RAF/MEK/ERK signaling cascade. This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF and KRAS, leading to uncontrolled cell proliferation.[2][5] this compound's innovation lies in its enhanced interfacial binding to the MEK-KSR complex, which is believed to contribute to its superior ability to suppress ERK signaling and overcome resistance.[5][6]
In contrast, standard-of-care chemotherapeutic agents like dacarbazine function as alkylating agents.[7][8][9] After metabolic activation in the liver, dacarbazine forms a reactive methyl diazonium ion that transfers an alkyl group to the DNA of cancer cells.[8] This alkylation damages the DNA, leading to the inhibition of DNA replication and, ultimately, cell death (apoptosis).[8][9]
Preclinical Efficacy of this compound
In vitro studies have demonstrated the superior potency of this compound compared to its parent compound, trametinib, across various cancer cell lines with BRAF and KRAS mutations.
| Cell Line | Cancer Type | IC50 (nM) - this compound | IC50 (nM) - Trametinib |
| HCT116 | Colorectal Cancer | 0.07 | Not explicitly stated, but this compound is more potent |
| A375 | Melanoma | 0.07 | Not explicitly stated, but this compound is more potent |
| A549 | Lung Cancer | 0.12 | Not explicitly stated, but this compound is more potent |
| SK-MEL-239 | Melanoma | 0.47 | Not explicitly stated, but this compound is more potent |
| Data sourced from InvivoChem, citing a 2021 Nature publication.[10] |
These findings suggest that this compound may offer a more profound and sustained inhibition of the MAPK pathway, potentially translating to improved clinical outcomes and overcoming some of the resistance mechanisms observed with first-generation MEK inhibitors.
Clinical Efficacy: Trametinib vs. Standard-of-Care Chemotherapy
The METRIC Phase III clinical trial provides the most robust dataset for comparing the efficacy of MEK inhibition (with trametinib) to standard-of-care chemotherapy (dacarbazine or paclitaxel) in patients with BRAF V600E/K-mutant advanced or metastatic melanoma.[11][12][13][14][15]
| Efficacy Endpoint | Trametinib (n=214) | Chemotherapy (n=108) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 4.8 months | 1.5 months | 0.47 (0.34, 0.65) | <0.0001 |
| Overall Survival (OS) at 6 months | 81% | 67% | 0.54 (0.32, 0.92) | 0.01 |
| Objective Response Rate (ORR) | 22% | 8% | - | 0.001 |
| Data from the METRIC Phase III trial.[11][14] |
The METRIC trial clearly demonstrated the superiority of trametinib over conventional chemotherapy in this patient population, leading to its approval for the treatment of BRAF-mutant melanoma.[11][12]
Experimental Protocols
Preclinical Evaluation of this compound (In Vitro Cell Viability)
The following provides a generalized protocol based on typical in vitro assays for assessing drug efficacy.
Methodology:
-
Cell Lines: Human cancer cell lines (e.g., HCT116, A375, A549, SK-MEL-239) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or a comparator compound (e.g., trametinib).
-
Incubation: Plates are incubated for a specified period (e.g., 5 days).[10]
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT or CellTiter-Glo, which quantifies the number of viable cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
METRIC Phase III Clinical Trial Protocol
The following is a simplified representation of the METRIC trial design.[13][15]
Methodology:
-
Patient Population: Patients with unresectable or metastatic BRAF V600E/K mutation-positive melanoma.[15]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either trametinib or standard chemotherapy.[13][15]
-
Treatment Arms:
-
Crossover: Patients in the chemotherapy arm were permitted to cross over to the trametinib arm upon disease progression.[13][15]
-
Endpoints: The primary endpoint was progression-free survival (PFS). Secondary endpoints included overall survival (OS), objective response rate (ORR), and safety.[13]
-
Assessment: Tumor response was evaluated according to RECIST (Response Evaluation Criteria in Solid Tumors) criteria.
Conclusion
The development of this compound represents a promising advancement in the targeted therapy of cancers driven by the MAPK pathway. Preclinical data strongly suggest that its enhanced mechanism of action may translate into improved efficacy and the ability to overcome resistance compared to earlier MEK inhibitors. While direct clinical comparisons are pending, the established superiority of its parent compound, trametinib, over standard-of-care chemotherapy in BRAF-mutant melanoma provides a strong rationale for the continued investigation and development of this compound as a potentially more effective therapeutic option for patients with a range of solid tumors. Further in vivo studies and eventual clinical trials will be crucial to fully elucidate the clinical benefit of this compound in comparison to current treatment paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
- 7. Dacarbazine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 9. dacarbazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
- 11. Targeted Therapy for Melanoma: Dabrafenib and Trametinib [jscimedcentral.com]
- 12. Advances in the systemic treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. onclive.com [onclive.com]
- 15. Five-year outcomes from a phase 3 METRIC study in patients with BRAF V600 E/K-mutant advanced or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Trametiglue: A Comprehensive Guide for Laboratory Professionals
As a potent and selective MEK inhibitor, Trametiglue is a valuable tool in oncological research.[1][2][3] Proper handling and disposal of this compound are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for managing hazardous pharmaceutical waste in a research setting.
Core Safety and Disposal Data
The following table summarizes the critical safety and disposal information for this compound, extrapolated from the safety data sheets of its parent compound, Trametinib, and general guidelines for chemotherapeutic agents.
| Parameter | Guideline | Source |
| Hazard Classification | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [4][5][6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side-shields, impervious lab coat, and a suitable respirator. | [4][5][6] |
| Accidental Release | Avoid dust formation. Do not allow to enter drains or waterways. Absorb spills with inert material and decontaminate the area. | [4][5][6][7] |
| Containerization | Use designated, sealed, and clearly labeled hazardous waste containers. For trace waste, yellow containers are often used; for bulk hazardous waste, black containers are standard. | [8][9] |
| Disposal Method | Dispose of as special or hazardous waste in accordance with all federal, state, and local regulations. Incineration by a licensed facility is the preferred method. | [4][7][9] |
| Environmental Precautions | Do not discharge into drains, sewers, or the environment. | [4][6][7] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the proper disposal of this compound waste, including unused compounds, contaminated labware, and personal protective equipment.
1. Waste Segregation and Collection:
-
Trace Waste: Includes empty vials (less than 3% of the original volume remaining), contaminated gloves, bench paper, and other disposable items with minimal residue.[8]
-
Place all trace waste into a designated, leak-proof, and puncture-resistant container, typically a yellow chemotherapy waste bag or sharps container.[8]
-
-
Bulk Waste: Encompasses unused or expired this compound, solutions containing the compound, and grossly contaminated materials.
2. Decontamination of Reusable Labware:
-
All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.
-
Rinse the labware with a suitable organic solvent (e.g., ethanol or isopropanol) to solubilize the compound. Collect this rinse as hazardous waste.
-
Follow the solvent rinse with a thorough washing with laboratory detergent and water.
3. Packaging and Labeling for Disposal:
-
Ensure all waste containers are securely sealed to prevent leakage.
-
Label each container clearly with "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the date.
-
Store the sealed and labeled containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.
4. Personal Protective Equipment (PPE) Disposal:
-
After completing the disposal procedure, carefully remove PPE to avoid cross-contamination.
-
Remove gloves last and dispose of them, along with any other contaminated disposable PPE, into the designated trace chemotherapy waste container.[8]
-
Wash hands thoroughly with soap and water after removing PPE.[5]
5. Documentation:
-
Maintain a log of all this compound waste generated, including the quantity, date of disposal, and the container it was placed in. This documentation is crucial for regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
- 1. Structural basis for the action of the drug trametinib at KSR-bound MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. themarkfoundation.org [themarkfoundation.org]
- 3. This compound | MEK | 2666940-97-0 | Invivochem [invivochem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. stericycle.com [stericycle.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
